molecular formula C30H28F7N4O6P B601793 Monobenzyl Fosaprepitant CAS No. 889852-02-2

Monobenzyl Fosaprepitant

Cat. No.: B601793
CAS No.: 889852-02-2
M. Wt: 704.54
Attention: For research use only. Not for human or veterinary use.
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Description

Monobenzyl Fosaprepitant ( 889852-02-2) is a critical chemical intermediate and a known impurity in the synthesis of Fosaprepitant dimeglumine . Fosaprepitant is an intravenously administered antiemetic drug, a prodrug of Aprepitant, used in combination with other agents to prevent nausea and vomiting associated with highly emetogenic cancer chemotherapy . As a phosphonic acid ester derivative, Monobenzyl Fosaprepitant is formed during the synthetic pathway and serves as a precursor to the active pharmaceutical ingredient. Its primary research application is in quality control and assurance (QC/QA) during the commercial production of Fosaprepitant and its related formulations . Furthermore, this compound is essential in process development and optimization studies, as well as in the preparation of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA . The stability of Monobenzyl Fosaprepitant makes it a more practical intermediate for purification compared to other synthetic precursors, facilitating the production of high-purity Fosaprepitant dimeglumine . Researchers utilize this compound as a reference standard to monitor and control the manufacturing process, ensuring the final drug product meets stringent purity and safety specifications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXVNNXGBGMHCL-BLIZRMSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Control of Monobenzyl Fosaprepitant: Intermediate Dynamics & Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Fosaprepitant Dimeglumine , the Monobenzyl Fosaprepitant species (CAS: 889852-02-2) occupies a critical dual role: it is the obligate penultimate intermediate in the deprotection cascade and a persistent process-related impurity.[1] While the upstream Dibenzyl ester is frequently isolated for purification, the Monobenzyl ester is a transient species during hydrogenolysis. Failure to drive the reaction kinetics through this bottleneck results in API contamination that is notoriously difficult to purge via standard crystallization. This guide analyzes the mechanistic role of Monobenzyl Fosaprepitant and provides protocols for its kinetic management and analytical control.

Part 1: Molecular Architecture & Synthetic Context[1]

Fosaprepitant is a prodrug designed to overcome the low water solubility of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The introduction of a phosphoryl group necessitates a protection strategy, typically utilizing benzyl esters due to their susceptibility to mild catalytic hydrogenolysis, preserving the sensitive morpholine and triazolinone cores.

The Synthetic Cascade

The synthesis generally proceeds via the phosphorylation of Aprepitant with tetrabenzyl pyrophosphate (TBPP) or dibenzyl phosphorochloridate, yielding Dibenzyl Fosaprepitant . The subsequent deprotection is not simultaneous; it proceeds in a stepwise fashion.

  • Step 1: Rapid cleavage of the first benzyl group

    
    Monobenzyl Fosaprepitant .
    
  • Step 2: Slower cleavage of the second benzyl group

    
    Fosaprepitant (Free Acid) .
    

The disparate rates of these two steps create a risk where the reaction stalls at the Monobenzyl stage, particularly if catalyst poisoning occurs or hydrogen mass transfer is rate-limiting.

Visualization: The Deprotection Pathway

The following diagram illustrates the critical pathway and the specific bottleneck at the Monobenzyl stage.

Fosaprepitant_Synthesis cluster_risk Impurity Zone Aprepitant Aprepitant (Starting Material) Dibenzyl Dibenzyl Fosaprepitant (Stable Intermediate) Aprepitant->Dibenzyl Phosphorylation (NaHMDS/THF) TBPP Tetrabenzyl Pyrophosphate (Reagent) TBPP->Dibenzyl Phosphorylation (NaHMDS/THF) Monobenzyl Monobenzyl Fosaprepitant (CAS: 889852-02-2) CRITICAL BOTTLENECK Dibenzyl->Monobenzyl Hydrogenolysis (Fast) H2, Pd/C Fosaprepitant Fosaprepitant Free Acid (Active Precursor) Monobenzyl->Fosaprepitant Hydrogenolysis (Slow) Kinetic Control Required Dimeglumine Fosaprepitant Dimeglumine (Final Salt) Fosaprepitant->Dimeglumine Salt Formation (N-methyl-D-glucamine)

Caption: The stepwise deprotection of Dibenzyl Fosaprepitant. The conversion of Monobenzyl to the Free Acid is the rate-determining step in the final hydrogenation.

Part 2: Mechanistic Insight & Kinetic Control[1]

The Monobenzyl "Trap"

The Monobenzyl intermediate is chemically distinct from the Dibenzyl ester. The Dibenzyl species is a neutral phosphate triester, often isolated as a solid. Upon losing one benzyl group, the molecule becomes a phosphonic acid monoester .

  • Acidity Change: The Monobenzyl species has an acidic proton (

    
    ).[1] This acidity can alter the surface charge of the Palladium catalyst or induce solubility changes in the reaction medium (typically MeOH or THF).
    
  • Catalyst Interaction: The mono-anionic nature of the intermediate can lead to stronger adsorption on the catalyst support, potentially blocking active sites for the second debenzylation event.

Causality of Incomplete Conversion

Experimental evidence suggests three primary causes for "Monobenzyl carryover" in the final API:

  • Hydrogen Starvation: The second debenzylation requires higher activation energy. If

    
     pressure drops or mass transfer is poor (low agitation), the reaction terminates at the mono-ester.
    
  • Catalyst Poisoning: Byproducts or impurities from the upstream phosphorylation (e.g., residual pyrophosphate species) can poison the Pd/C catalyst.

  • Solvent pH: The accumulation of acidic species (Monobenzyl and Fosaprepitant acid) can inhibit the reaction. Some protocols suggest adding a base (like Meglumine) during hydrogenation to maintain solubility and kinetics, though this risks side reactions.

Part 3: Experimental Protocol (Self-Validating)

This protocol focuses on the hydrogenation of Dibenzyl Fosaprepitant with specific checkpoints to ensure the elimination of the Monobenzyl intermediate.

Objective: Convert Dibenzyl Fosaprepitant to Fosaprepitant Acid with Monobenzyl Impurity < 0.10%.

Reagents & Equipment[1][4]
  • Substrate: Dibenzyl Fosaprepitant (Isolated solid, Purity > 98%).[1]

  • Catalyst: 10% Pd/C (50% wet). High surface area grades recommended.

  • Solvent: Methanol (Anhydrous) or THF/Water mixtures.[1]

  • Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Charge Preparation:

    • Dissolve Dibenzyl Fosaprepitant (1.0 eq) in Methanol (10 volumes).

    • Validation: Ensure complete dissolution.[1] Turbidity indicates residual inorganic salts from the previous step which must be filtered.

  • Catalyst Loading:

    • Under inert

      
       atmosphere, charge 10% Pd/C (0.1 wt eq relative to substrate).[1]
      
    • Note: Do not use dry catalyst; pyrophoric risk.[1]

  • Hydrogenation (The Critical Phase):

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 40–50 psi (3–3.5 bar) .

    • Maintain temperature at 25°C ± 5°C .

    • Agitation: Set stirring to maximum efficient RPM (mass transfer limited).

  • In-Process Control (IPC) - The "Monobenzyl Check":

    • Timepoint: 2 hours.

    • Sample 50 µL, filter (0.2 µm), dilute in mobile phase.

    • Criteria:

      • Dibenzyl Ester: NMT 0.1%[1]

      • Monobenzyl Ester: Must be < 0.15% .[1][2]

    • Corrective Action: If Monobenzyl > 0.15%, re-pressurize and stir for an additional 2 hours. Do not proceed to workup. The Monobenzyl impurity co-crystallizes with the final salt and is extremely difficult to wash out later.

  • Workup:

    • Filter catalyst over Celite bed. Wash bed with Methanol.[1][2]

    • Immediate Stabilization: The free acid is unstable. Immediately add N-methyl-D-glucamine (2.0 eq) to the filtrate to form the stable Dimeglumine salt.

Part 4: Analytical Control Strategy

Distinguishing the Monobenzyl intermediate from the Dibenzyl precursor and the Fosaprepitant product requires a robust HPLC method, as their UV spectra are nearly identical.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile
Gradient Time 0: 60% A / 40% B Time 15: 20% A / 80% B Time 25: 20% A / 80% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Retention Order Fosaprepitant (RT ~4 min) Monobenzyl Ester (RT ~12 min) Dibenzyl Ester (RT ~18 min)
Impurity Profile Limits

Data compiled from standard CMC requirements for Fosaprepitant Dimeglumine.

Impurity NameStructure / OriginLimit (Area %)
Fosaprepitant APINLT 99.0%
Aprepitant Hydrolysis Degradant (Loss of Phosphate)NMT 0.15%
Dibenzyl Ester Starting MaterialNMT 0.05%
Monobenzyl Ester Incomplete Hydrogenolysis Intermediate NMT 0.15%
Desfluoro Impurity Hydrogenolysis Over-reductionNMT 0.10%
Analytical Logic Flow

The following logic gate ensures that batches are not released with excessive Monobenzyl content.

HPLC_Logic Sample Reaction Mixture Sample HPLC HPLC Analysis (Gradient Method) Sample->HPLC Decision Check Monobenzyl Peak Area HPLC->Decision Pass Proceed to Filtration & Salt Formation Decision->Pass < 0.15% Fail Extend Hydrogenation time or Add Fresh Catalyst Decision->Fail > 0.15%

Caption: Decision tree for IPC monitoring of Monobenzyl Fosaprepitant levels.

References

  • Merck Sharp & Dohme Corp. (2014).[1] Process for the preparation of fosaprepitant dimeglumine intermediate. US Patent 8,623,844 B2. United States Patent and Trademark Office. Link

  • Sandoz AG. (2011).[1] Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof. WO2011045817A2.[1] WIPO (PCT).[1] Link

  • Lupin Ltd. (2013).[1] Process for preparation of fosaprepitant and salt thereof. WO2013168176A2.[1] WIPO (PCT).[1] Link

  • Allmpus Laboratories. (n.d.).[1] Fosaprepitant Monobenzyl Impurity Data Sheet. Retrieved from Allmpus.com.[1] Link

  • SynThink Research Chemicals. (n.d.).[1] Fosaprepitant Monobenzyl Ester Impurity. Retrieved from SynThink. Link[1]

Sources

theoretical biological activity of Monobenzyl Fosaprepitant

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Biological Activity and Synthetic Role of Monobenzyl Fosaprepitant

Abstract

Fosaprepitant serves as a critical intravenously administered prodrug, rapidly converting in vivo to aprepitant, a potent and selective Neurokinin-1 (NK-1) receptor antagonist.[1][2] This guide delves into the multifaceted role of Monobenzyl Fosaprepitant, not as a direct therapeutic agent, but as a pivotal, stable intermediate in the chemical synthesis of fosaprepitant.[3][4] While the theoretical direct biological activity of Monobenzyl Fosaprepitant is considered negligible, its chemical properties are indispensable for the successful manufacturing of its parent compound. We will explore the underlying pharmacology of the Substance P/NK-1 receptor system, the metabolic activation of fosaprepitant, the synthetic pathway involving the monobenzyl intermediate, and the established methodologies for evaluating the biological efficacy of the ultimate active compound, aprepitant. This document is intended for researchers and professionals in drug development, providing a comprehensive view from chemical synthesis to biological mechanism and preclinical validation.

The Substance P/NK-1 Receptor System: The Target of Antiemetic Therapy

The sensation of nausea and the physical act of emesis are complex neurological reflexes. A key pathway implicated, particularly in chemotherapy-induced nausea and vomiting (CINV), involves the neuropeptide Substance P and its interaction with the Neurokinin-1 (NK-1) receptor.[5][6] Chemotherapeutic agents can trigger the release of Substance P in both the gastrointestinal tract and the brainstem.[7] When Substance P binds to NK-1 receptors located in critical areas of the brain, such as the nucleus tractus solitarius and the area postrema, it initiates a signaling cascade that leads to the emetic reflex.[7] Antagonizing this receptor is, therefore, a primary strategy for preventing CINV, especially the delayed phase which is often poorly controlled by other antiemetics.[6][8]

NK1_Signaling_Pathway cluster_0 Chemotherapeutic Agent cluster_1 Presynaptic Neuron / Enterochromaffin Cell cluster_2 Postsynaptic Neuron (Brainstem) Chemo Chemotherapy SP_Vesicle Substance P (SP) Chemo->SP_Vesicle triggers release NK1R NK-1 Receptor SP_Vesicle->NK1R binds to G_Protein Gq/11 NK1R->G_Protein activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Emesis Emetic Reflex Ca_PKC->Emesis leads to Aprepitant Aprepitant (Active Antagonist) Aprepitant->NK1R blocks

Figure 1: Substance P/NK-1 Receptor Signaling Pathway in Emesis.

From Prodrug to Active Moiety: The Fosaprepitant-Aprepitant Conversion

Aprepitant is the therapeutically active molecule, but its low aqueous solubility presents challenges for intravenous formulation. To overcome this, the water-soluble prodrug fosaprepitant was developed.[2][9] Fosaprepitant is a phosphoryl derivative of aprepitant that, upon intravenous administration, is rapidly and almost completely converted to aprepitant by ubiquitous phosphatases in various tissues, including the liver, lungs, and kidneys.[1][5][10] This conversion occurs within 30 minutes of infusion, ensuring that the pharmacologically active aprepitant quickly reaches therapeutic concentrations in the plasma.[1][2][10]

Prodrug_Conversion Fosaprepitant Fosaprepitant (Water-soluble, IV admin) Enzyme Ubiquitous Phosphatases Fosaprepitant->Enzyme substrate for Aprepitant Aprepitant (Active, lipophilic molecule) NK1R NK-1 Receptor (Target) Aprepitant->NK1R antagonizes Enzyme->Aprepitant rapidly converts to

Figure 2: Metabolic conversion of the prodrug Fosaprepitant to Aprepitant.

Monobenzyl Fosaprepitant: A Key Intermediate in Chemical Synthesis

The synthesis of fosaprepitant from aprepitant involves phosphorylation. This process often proceeds through a dibenzyl phosphoramidate intermediate (fosaprepitant dibenzyl ester). However, this dibenzyl ester is noted to be highly unstable, making it difficult to handle and purify in a manufacturing setting.[3][4] To address this, synthetic routes have been developed that utilize Monobenzyl Fosaprepitant.[3][4] This intermediate is more stable than its dibenzyl counterpart, allowing for better control and purification during the manufacturing process before the final debenzylation step to yield fosaprepitant.[3]

Theoretical Biological Activity: As a synthetic intermediate, Monobenzyl Fosaprepitant is not designed for therapeutic use and its direct biological activity has not been characterized. Theoretically, if it were to enter a biological system, it would be expected to be a substrate for the same phosphatases and debenzylating enzymes that process other xenobiotics. This would likely lead to its conversion to aprepitant. However, its own affinity for the NK-1 receptor is presumed to be low or negligible due to the bulky benzyl and phosphate groups, which would sterically hinder proper binding to the receptor's active site. Its significance is purely chemical, enabling a more robust and reliable synthesis of the final prodrug product.

Synthesis_Workflow Aprepitant Aprepitant Dibenzyl Fosaprepitant Dibenzyl Ester (Unstable Intermediate) Aprepitant->Dibenzyl Phosphorylation with Tetrabenzyl Pyrophosphate Monobenzyl Monobenzyl Fosaprepitant (Stable Intermediate) Dibenzyl->Monobenzyl Selective Debenzylation Fosaprepitant Fosaprepitant (Final Prodrug) Monobenzyl->Fosaprepitant Final Debenzylation (e.g., Hydrogenation)

Figure 3: Simplified synthetic workflow highlighting Monobenzyl Fosaprepitant.

Pharmacological Profile of the Active Metabolite: Aprepitant

The entire biological effect of fosaprepitant administration is attributable to aprepitant.[1][11] Aprepitant is a selective, high-affinity antagonist of human NK-1 receptors with little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors.[11][12] It readily crosses the blood-brain barrier to occupy NK-1 receptors in the central nervous system.[10][11]

Aprepitant undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[1][10][13] This makes it a substrate, a moderate inhibitor, and an inducer of CYP3A4, leading to potential drug-drug interactions with other agents metabolized through this pathway, including some chemotherapeutics.[5][14][15]

Pharmacokinetic ParameterValue (following 150 mg IV Fosaprepitant)Source
Time to Aprepitant Conversion < 30 minutes[5][10]
Aprepitant Cmax (Peak Conc.) ~4.01 mcg/mL[10]
Aprepitant AUC ~35.0 mcg·hr/mL[10]
Aprepitant Terminal Half-life ~9 to 13 hours[10][16]
Plasma Protein Binding > 95%[1]
Volume of Distribution (Vdss) ~70-82 L[1][10]
Primary Metabolism CYP3A4[1][10]
Excretion 57% in urine, 45% in feces (as metabolites)[1][10]

Methodologies for Assessing NK-1 Receptor Antagonism

Validating the biological activity of a compound like aprepitant requires a combination of in vitro and in vivo assays. These protocols are designed not only to confirm activity but also to quantify potency and predict in vivo efficacy.

In Vitro Functional Assay: Calcium Mobilization

Rationale: The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, signals through the Gq/11 pathway to activate Phospholipase C (PLC).[17] This leads to the generation of inositol trisphosphate (IP3), which mobilizes intracellular calcium stores. An antagonist's potency can be determined by its ability to inhibit this Substance P-induced calcium flux. Human glioblastoma cells (U373MG) endogenously express the NK-1 receptor and are a standard cell line for this assay.[18]

Protocol: Antagonist-Mediated Inhibition of Calcium Flux

  • Cell Culture: Culture U373MG cells in standard growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO₂ until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of ~50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C, per the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test antagonist (e.g., aprepitant) and a positive control antagonist in the assay buffer. Also prepare a fixed concentration of the agonist, Substance P (e.g., at its EC₈₀ concentration).

  • Antagonist Incubation: Wash the cells to remove excess dye and add the various concentrations of the antagonist to the wells. Incubate for 20-30 minutes at room temperature to allow receptor binding.

  • Fluorescence Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Initiate a baseline fluorescence reading for each well.

  • Agonist Challenge: Add the fixed concentration of Substance P to all wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist only). Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

In Vivo Efficacy Model: Cisplatin-Induced Emesis in Ferrets

Rationale: The ferret is considered the gold-standard animal model for emesis research because its emetic reflex closely mimics that of humans, and it is sensitive to clinically relevant emetogens like cisplatin.[19] This model is highly predictive for identifying the anti-emetic properties of 5-HT3 and NK-1 receptor antagonists.[19][20]

Protocol: Evaluation of Antiemetic Efficacy

  • Animal Acclimation: Individually house male ferrets and allow them to acclimate to the laboratory conditions for at least one week. Ensure they have free access to food and water.

  • Baseline Observation: For 1-2 hours prior to dosing, observe the animals to ensure no spontaneous emetic episodes occur.

  • Test Compound Administration: Administer the test compound (e.g., fosaprepitant, intravenously) or vehicle control at the desired dose and time point before the emetic challenge.

  • Emetogen Challenge: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce both acute and delayed phases of emesis.

  • Observation Period: Continuously observe the animals via video recording for a prolonged period (e.g., 72 hours) to capture both acute (0-24h) and delayed (24-72h) emesis. The investigators scoring the behavior must be blinded to the treatment groups.

  • Endpoint Measurement: Quantify the primary endpoints:

    • Number of retches (rhythmic abdominal contractions without expulsion of gastric contents).

    • Number of vomits (forceful expulsion of gastric contents).

    • Latency to the first emetic episode.

  • Data Analysis: Compare the mean number of retches and vomits between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA). A statistically significant reduction in emetic episodes in the treated group indicates anti-emetic efficacy.

Preclinical_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy cluster_2 Outcome Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (Determine IC₅₀) Binding->Functional Confirm Potency Model Select Animal Model (e.g., Ferret) Functional->Model Proceed if Potent Admin Administer Antagonist (e.g., IV Fosaprepitant) Model->Admin Challenge Induce Emesis (e.g., Cisplatin) Admin->Challenge Observe Observe & Record (Retches, Vomits) Challenge->Observe Efficacy Efficacy Confirmed Observe->Efficacy Analyze Data

Figure 4: Experimental workflow for preclinical assessment of an NK-1 antagonist.

Conclusion

Monobenzyl Fosaprepitant is a chemically significant but biologically inert entity in the context of NK-1 receptor pharmacology. Its value is rooted in synthetic chemistry, where its enhanced stability over other intermediates provides a more reliable pathway for the large-scale production of fosaprepitant. The ultimate biological activity resides entirely with aprepitant, the active metabolite, which effectively prevents emesis by antagonizing the Substance P/NK-1 receptor pathway in the central nervous system. A thorough understanding of this entire lifecycle—from the role of a synthetic intermediate to the mechanism of the final active drug and the methods used to validate it—is essential for professionals engaged in the development of novel therapeutics.

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  • Muñoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 12(9), 2686.
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  • Geling, O., & Eichler, H. G. (2008). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. Core Evidence, 3(1), 27-39.
  • Aziz, Z. (2013). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 2(3), 130-136.
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  • PubChem. (n.d.). Fosaprepitant.
  • University of Illinois Chicago Drug Information Group. (2023). What evidence supports the use of neurokinin-1 receptor antagonists for gastroparesis-related nausea and vomiting?.
  • WebMD. (2025). Fosaprepitant (Emend injection, Focinvez): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • MedPath. (2020). Fosaprepitant - FDA Drug Approval Details.
  • Grunberg, S. M. (2008). Fosaprepitant dimeglumine (MK-0517 or L-785298), an intravenous neurokinin-1 antagonist for the prevention of chemotherapy induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 9(18), 3261-3270.

Sources

Monobenzyl Fosaprepitant CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Pharmaceutical Impurity & Synthetic Intermediate Target API: Fosaprepitant Dimeglumine (IV Emend)[1]

Executive Summary

Monobenzyl Fosaprepitant (CAS: 889852-02-2) is a critical process-related impurity and transient intermediate in the synthesis of Fosaprepitant Dimeglumine.[1] Chemically defined as the monobenzyl ester of the phosphonic acid moiety, it represents the "half-deprotected" state between the dibenzyl phosphate precursor and the final pharmacologically active prodrug.

For drug development professionals, this molecule presents a dual challenge: it is a necessary intermediate that must be driven to completion during synthesis, yet it serves as a persistent impurity (ICH Q3A/B) that requires rigorous quantification in the final parenteral dosage form. This guide dissects its physicochemical identity, mechanistic formation, and detection strategies.

Physicochemical Identity & Data Profile[1][2][3][4][5]

The following data consolidates the structural and physical parameters required for analytical method development and regulatory filing.

ParameterTechnical Specification
Common Name Monobenzyl Fosaprepitant; Fosaprepitant Monobenzyl Ester
CAS Number 889852-02-2
Molecular Weight 704.53 g/mol
Molecular Formula C₃₀H₂₈F₇N₄O₆P
IUPAC Name [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid
Appearance Off-white to white solid
Solubility Profile Soluble in Methanol, DMSO; Sparingly soluble in water (acidic form)
pKa (Predicted) ~1.5 (Phosphate OH)
Role Synthetic Intermediate / Degradation Impurity
Mechanistic Origin: The Phosphorylation Cascade

To control Monobenzyl Fosaprepitant, one must understand its genesis. Fosaprepitant is a prodrug synthesized by phosphorylating Aprepitant.[2] The standard industrial route utilizes dibenzyl phosphoryl chloride or tetrabenzyl pyrophosphate .

The benzyl groups act as protecting groups for the phosphate. The removal of these groups (deprotection) is rarely simultaneous.[1]

  • Step 1: The first benzyl group is removed rapidly (often via hydrogenolysis or hydrolysis), yielding Monobenzyl Fosaprepitant .

  • Step 2: The second benzyl group is removed to yield the free phosphonic acid (Fosaprepitant).

Critical Insight: If the hydrogenation catalyst (Pd/C) loses activity, or if the reaction time is insufficient, the reaction "stalls" at the Monobenzyl stage, carrying this impurity into the final API.

Pathway Visualization

The following diagram illustrates the stepwise deprotection where Monobenzyl Fosaprepitant exists as the kinetic intermediate.

Fosaprepitant_Pathway Aprepitant Aprepitant (Starting Material) Dibenzyl Fosaprepitant Dibenzyl Ester (Precursor) Aprepitant->Dibenzyl Phosphorylation (Tetrabenzyl pyrophosphate / NaHMDS) Monobenzyl Monobenzyl Fosaprepitant (CAS: 889852-02-2) TARGET IMPURITY Dibenzyl->Monobenzyl Partial Hydrogenolysis (Pd/C, H2 - Kinetic Intermediate) Fosaprepitant Fosaprepitant (Final API) Dibenzyl->Fosaprepitant Ideal Reaction Path Monobenzyl->Fosaprepitant Full Hydrogenolysis (Completion)

Caption: Stepwise deprotection pathway showing Monobenzyl Fosaprepitant as the kinetic bottleneck between the Dibenzyl precursor and the Active Pharmaceutical Ingredient.[1]

Experimental Protocol: Synthesis of Reference Standard

Researchers often require the Monobenzyl impurity as a reference standard to validate HPLC methods. Because it is an intermediate, it is difficult to purchase in bulk. The following protocol describes how to intentionally arrest the reaction to isolate this specific impurity.

Objective: Synthesize Monobenzyl Fosaprepitant via controlled partial hydrogenolysis.

Reagents & Equipment[1][3]
  • Substrate: Fosaprepitant Dibenzyl Ester (1.0 eq).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (low loading: 0.05 eq).[1]

  • Solvent: Methanol (anhydrous).[1][3]

  • Atmosphere: Hydrogen gas (balloon pressure).[1]

  • Monitoring: HPLC (C18 column, UV 210 nm).

Step-by-Step Methodology
  • Preparation: Dissolve Fosaprepitant Dibenzyl Ester (1 g) in Methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add 5% Pd/C (50 mg) under a nitrogen stream to prevent ignition.

  • Controlled Hydrogenation: Purge the system with Hydrogen gas. Stir at room temperature.

    • Expert Note: Unlike the API synthesis (which runs for hours to completion), this reaction is kinetic . You must sample every 10 minutes.

  • Monitoring:

    • T=0 min: 100% Dibenzyl Ester.

    • T=15-30 min: Peak area for Monobenzyl Ester will maximize (typically reaching ~60-70% purity) before converting to Fosaprepitant.[1]

  • Quenching: Once the Monobenzyl peak maximizes (and before Fosaprepitant exceeds 20%), immediately filter the reaction mixture through a Celite bed to remove the catalyst. This stops the reduction.

  • Purification: The filtrate will contain a mixture of Dibenzyl, Monobenzyl, and Fosaprepitant.

    • Evaporate Methanol.

    • Purify via Preparative HPLC using a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] The Monobenzyl ester elutes between the Dibenzyl (more hydrophobic) and Fosaprepitant (more polar).[1]

  • Isolation: Lyophilize the collected fractions to obtain Monobenzyl Fosaprepitant as a white solid.

Analytical Control Strategy

Detecting Monobenzyl Fosaprepitant requires specific chromatographic conditions due to its amphiphilic nature (hydrophobic benzyl group + polar phosphate/morpholine core).[1]

HPLC Method Parameters (Recommended)
  • Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B (Hold for Fosaprepitant elution).

    • 5-20 min: Linear ramp to 80% B (Elution of Monobenzyl Ester).

    • 20-25 min: Hold 80% B (Elution of Dibenzyl Ester).

  • Detection: UV at 210 nm (Amide/Triazolone absorption).[1]

Why this works: The Monobenzyl impurity is significantly more lipophilic than Fosaprepitant due to the benzyl ring, causing it to retain longer on the C18 column. Standard reverse-phase conditions provide excellent resolution (>2.[1]0) between the API and this impurity.

References
  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant. Retrieved February 22, 2026.

  • SynThink Research Chemicals. Fosaprepitant Monobenzyl Ester Impurity Data Sheet. (Confirming CAS 889852-02-2 and MW 704.53).[1][4]

  • European Medicines Agency (EMA). Assessment Report: Ivemend (Fosaprepitant).[1] (Contextualizing impurity limits and degradation pathways).

  • Wu, W., et al. (2013). "Synthesis of the major isomers of Aprepitant and Fosaprepitant."[5] Chinese Chemical Letters, 24(10), 917-920.[1] (Provides grounding for the benzyl protection/deprotection chemistry).[1]

  • PatSnap/Google Patents.Patent CN104650142A: Preparation method of fosaprepitant dimeglumine. (Describes the dibenzyl to monobenzyl to fosaprepitant reaction sequence).

Sources

Technical Whitepaper: The Critical Role of Monobenzyl Fosaprepitant in Fosaprepitant Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide examines the process chemistry surrounding Monobenzyl Fosaprepitant (MBF), a critical intermediate and potential impurity in the synthesis of Fosaprepitant Dimeglumine. While Fosaprepitant was developed to solve the solubility challenges of the NK1 receptor antagonist Aprepitant, its manufacturing introduces a complex impurity profile. This paper details the "discovery" of MBF not as a serendipitous event, but as a pivotal finding in process optimization, analyzing its formation kinetics, stability paradox, and the rigorous protocols required for its control in pharmaceutical manufacturing.

Introduction: The Prodrug Imperative

The development of Fosaprepitant Dimeglumine was driven by a pharmacokinetic necessity. Aprepitant, a potent substance P/neurokinin-1 (NK1) receptor antagonist used for Chemotherapy-Induced Nausea and Vomiting (CINV), exhibits extremely low water solubility (approx. 3-7 µg/mL), limiting its use in intravenous (IV) formulations.[1]

To overcome this, a phosphoryl prodrug strategy was employed. By attaching a phosphate group to the morpholine ring of Aprepitant, solubility is enhanced by orders of magnitude. However, the introduction of the phosphate group requires protecting groups—typically benzyl esters—during synthesis. It is within this deprotection sequence that Monobenzyl Fosaprepitant emerges as a critical process-related entity.[1]

The Chemistry of "Discovery": Process History

The "discovery" of Monobenzyl Fosaprepitant is rooted in the scale-up challenges faced during the optimization of the Fosaprepitant synthetic route. Early process development revealed that the transition from the phosphorylated intermediate to the final drug substance was not a simple binary switch but involved a stable, isolable intermediate that could compromise batch purity.

The Synthetic Pathway

The standard industrial synthesis involves the phosphorylation of Aprepitant using tetrabenzyl pyrophosphate (TBPP) or dibenzyl phosphoryl chloride , followed by a catalytic hydrogenolysis to remove the benzyl protecting groups.

The reaction proceeds through two distinct stages of deprotection:[2]

  • Dibenzyl Fosaprepitant (DBF): The immediate product of phosphorylation. It is often amorphous and thermally unstable.

  • Monobenzyl Fosaprepitant (MBF): The result of removing the first benzyl group.

  • Fosaprepitant (Active): The final deprotected species.[1]

The Stability Paradox

Process chemists identified a counter-intuitive stability profile:

  • Dibenzyl Ester: Highly unstable and prone to hydrolysis/degradation.

  • Monobenzyl Ester (Impurity): Surprisingly stable.[1]

This stability difference means that if the hydrogenolysis reaction stalls or is interrupted, the reaction mixture accumulates MBF. Unlike the transient dibenzyl ester, MBF does not spontaneously degrade or convert easily without active catalytic pressure. This "trap" led to MBF being classified as a Key Intermediate and a Critical Quality Attribute (CQA) impurity.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the specific node where Monobenzyl Fosaprepitant forms.

FosaprepitantSynthesis Aprepitant Aprepitant (Starting Material) Reagents Phosphorylation (Tetrabenzyl Pyrophosphate) Aprepitant->Reagents Dibenzyl Dibenzyl Fosaprepitant (Unstable Intermediate) Reagents->Dibenzyl Base (NaHMDS) / THF Monobenzyl Monobenzyl Fosaprepitant (Stable Impurity/Intermediate) Dibenzyl->Monobenzyl Hydrogenolysis (Step 1) Pd/C, H2 Dibenzyl->Monobenzyl Incomplete Reduction Fosaprepitant Fosaprepitant (Final API) Monobenzyl->Fosaprepitant Hydrogenolysis (Step 2) Pd/C, H2 (Complete)

Figure 1: The stepwise deprotection pathway of Fosaprepitant.[1] Monobenzyl Fosaprepitant acts as a stable kinetic trap between the unstable dibenzyl ester and the final product.

Technical Protocol: Detection and Control

As a Senior Application Scientist, relying on generic "monitoring" is insufficient. The following protocols define the specific analytical and engineering controls required to manage MBF.

Analytical Detection (HPLC)

MBF is structurally similar to both the starting material and the product, requiring high-resolution separation.[1]

ParameterSpecificationCausality/Rationale
Column C18 (250 mm × 4.6 mm, 5µm)Required for hydrophobic retention of benzyl groups.[1]
Mobile Phase A 0.5 M Ammonium Phosphate (pH 2.[1][3]2)Low pH suppresses ionization of the phosphate, improving peak shape.
Mobile Phase B Acetonitrile : Methanol (30:[1]70)High organic content required to elute the lipophilic monobenzyl impurity.
Detection UV at 210-220 nmMaximizes sensitivity for the benzyl chromophore.[1]
Limit of Quantitation < 0.05%ICH Q3A/B requirement for genotoxic/potent impurities.
Synthesis Control Protocol: Optimized Hydrogenolysis

To prevent the accumulation of MBF, the hydrogenolysis step must be driven to completion without degrading the labile N-N bond in the triazolinone ring.

Step-by-Step Methodology:

  • Catalyst Selection: Use 10% Pd/C (50% wet) .

    • Insight: Dry catalysts present ignition risks with benzyl solvents; wet catalysts moderate activity and improve safety.

  • Solvent System: Dissolve the Dibenzyl intermediate in Methanol containing N-methyl-D-glucamine (Meglumine) .

    • Mechanism:[1][2][4][5][6] The presence of meglumine in situ during hydrogenation captures the acidic phosphate group as it forms. This prevents acid-catalyzed degradation and improves the solubility of the final product, driving the equilibrium forward away from the Monobenzyl intermediate.

  • Reaction Conditions:

    • Pressure: 40–60 psi H₂.[1]

    • Temperature: Maintain 20–25°C.

    • Critical Control Point: Do not exceed 30°C. Higher temperatures increase the risk of defluorination (another impurity pathway) rather than accelerating the removal of the benzyl group.

  • Endpoint Monitoring:

    • Sample at 2-hour intervals.

    • Stop Criteria: Monobenzyl Fosaprepitant < 0.10% by HPLC area normalization.

    • Action: If MBF persists >0.10% after 6 hours, add fresh catalyst (10% w/w) rather than increasing temperature.[1]

Impurity Profile & Data Summary

The following table summarizes the critical data regarding Monobenzyl Fosaprepitant compared to other species in the reaction matrix.

CompoundRoleRelative Retention Time (RRT)*Stability ProfileRegulatory Limit
Aprepitant Starting Material~2.5StableNMT 0.15%
Dibenzyl Fosaprepitant Intermediate~3.2Unstable (Hydrolysis prone)NMT 0.15%
Monobenzyl Fosaprepitant Impurity ~1.8 High Stability NMT 0.15%
Fosaprepitant API1.0Stable (as salt)N/A

*RRT values are approximate and dependent on specific gradient conditions cited in Section 4.1.

Conclusion

Monobenzyl Fosaprepitant represents a classic case of a "sticky intermediate" in prodrug synthesis. Its discovery was not merely the identification of a peak on a chromatogram, but the realization that the deprotection of dibenzyl phosphate esters is a discrete, stepwise process governed by distinct kinetics.

For the modern process scientist, control of MBF is achieved not by aggressive heating, which degrades the API, but by kinetic facilitation —using the counter-ion (meglumine) during the reaction to drive the equilibrium and ensuring adequate catalyst turnover.

References

  • Liu, H., et al. (2023).[3] Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. Pakistan Journal of Pharmaceutical Sciences.

  • Chawla, H., et al. (2014). Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations. U.S. Patent No. 8,623,844.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Wan, W.L., et al. (2013).[5] Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters.

  • Reddy, P.R., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantitative Determination of Impurities in Fosaprepitant Dimeglumine. Asian Journal of Pharmaceutical Analysis.

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant.

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Monobenzyl Fosaprepitant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Fosaprepitant and Its Intermediates

Fosaprepitant dimeglumine is a critical antiemetic agent, administered intravenously to prevent chemotherapy-induced nausea and vomiting (CINV).[1] It functions as a water-soluble N-phosphoryl prodrug, which upon administration, is rapidly and completely converted to aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist.[2] The efficacy and safety of the final drug product are contingent upon the purity of the active pharmaceutical ingredient (API). Monobenzyl fosaprepitant is a key process-related impurity and a potential intermediate in the synthesis of fosaprepitant.[1] Its presence, even in trace amounts, can indicate incomplete reactions or side reactions during manufacturing.

Therefore, robust, sensitive, and specific analytical methods are paramount for the quantitative determination of monobenzyl fosaprepitant. Such methods are essential for:

  • Quality Control (QC): Ensuring the purity of fosaprepitant dimeglumine bulk drug substance and finished pharmaceutical products by quantifying process-related impurities.[3][4]

  • Stability Studies: Evaluating the degradation pathways of fosaprepitant under various stress conditions, as mandated by ICH guidelines.[5][6]

  • Pharmacokinetic (PK) Studies: While fosaprepitant is the primary analyte in bioanalysis, understanding the profile of related compounds can be crucial in comprehensive drug metabolism and pharmacokinetic (DMPK) assessments.

This document provides detailed application notes and protocols for two distinct, field-proven methodologies for the analysis of monobenzyl fosaprepitant:

  • A Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for quality control and purity analysis of bulk drug substance.

  • A highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the bioanalytical quantification in plasma, adaptable for pharmacokinetic studies.

Application Note 1: Stability-Indicating RP-HPLC Method for Monobenzyl Fosaprepitant in Bulk Drug Substance

Principle and Rationale

The fundamental goal of a stability-indicating method is to resolve the main active compound from all potential process-related impurities and degradation products.[4][6] This RP-HPLC method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution program is utilized to ensure that compounds with a wide range of polarities, including the highly polar fosaprepitant and the less polar monobenzyl and dibenzyl intermediates, are effectively separated and eluted with sharp, symmetrical peaks.

The mobile phase is buffered at a low pH (typically around 2.1-3.1) using phosphoric acid or a phosphate buffer.[2][5][7] This is a critical choice driven by the need to suppress the ionization of the acidic phosphate group on fosaprepitant and its analogues, thereby promoting better retention and peak shape on the non-polar stationary phase. UV detection at a low wavelength, typically 210 nm, is selected because it provides high sensitivity for fosaprepitant and its related substances which lack a strong chromophore at higher wavelengths.[6][8]

Experimental Protocol
  • Fosaprepitant Dimeglumine Reference Standard

  • Monobenzyl Fosaprepitant Reference Standard[9]

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Grade)

  • Ammonium Dihydrogen Phosphate (AR Grade) or Potassium Dihydrogen Phosphate (AR Grade)[5][7]

  • Orthophosphoric Acid (85%, AR Grade)

  • Deionized Water (18.2 MΩ·cm)

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Waters Alliance e2695 with 2998 PDA detector).[2]

  • Data acquisition and processing software (e.g., Empower 3).[2]

ParameterConditionRationale
Column NanoChrom C18 (250 mm x 4.6 mm, 5 µm) or equivalentProvides excellent resolution for complex impurity profiles.[5]
Mobile Phase A 0.05 M Ammonium Dihydrogen Phosphate, pH adjusted to 2.2 with H₃PO₄ : Acetonitrile (80:20, v/v)Low pH suppresses analyte ionization for better retention. The aqueous phase ensures retention of polar compounds.[5]
Mobile Phase B Methanol : Acetonitrile (70:30, v/v)The organic phase facilitates the elution of more hydrophobic compounds like monobenzyl fosaprepitant.[5]
Gradient Program See Table 2 belowA gradient is essential to elute both polar (fosaprepitant) and non-polar (impurities) compounds in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 35°CElevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.[5]
Detection Wavelength 210 nmProvides maximum absorbance and sensitivity for fosaprepitant and its related substances.[6][7]
Injection Volume 20 µLA typical volume to achieve good sensitivity without overloading the column.
Diluent Water : Acetonitrile (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Table 1: Optimized RP-HPLC Chromatographic Conditions.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
15.04060
25.02080
28.08020
35.08020

Table 2: Gradient Elution Program.

  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Monobenzyl Fosaprepitant Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 50 mg of Fosaprepitant Dimeglumine API sample into a 50 mL volumetric flask.

    • Add approximately 25 mL of Diluent, sonicate to dissolve, and then dilute to volume with Diluent to obtain a final concentration of 1.0 mg/mL.[1]

  • System Suitability Test (SST):

    • Prepare an SST solution containing Fosaprepitant (e.g., 1.0 mg/mL) spiked with Monobenzyl Fosaprepitant and other relevant impurities at the specification limit (e.g., 0.15%).[2]

    • Inject the SST solution six times. The system is deemed ready for analysis if the criteria in Table 3 are met.

  • Analysis:

    • Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s).

    • Identify the Monobenzyl Fosaprepitant peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) NMT 1.5Ensures peak symmetry, which is critical for accurate integration.[2]
Theoretical Plates (N) NLT 5000Indicates column efficiency and separation power.[2]
Resolution (Rs) NLT 2.0 between Monobenzyl Fosaprepitant and adjacent peaksConfirms that the impurity peak is baseline-separated from other components.
% RSD for Peak Area NMT 2.0% for 6 replicate injectionsDemonstrates the precision of the injection and the stability of the system.[1]

Table 3: System Suitability Test (SST) Criteria.

Calculation: The amount of Monobenzyl Fosaprepitant in the sample is calculated using the following formula:

Where:

  • Area_impurity is the peak area of monobenzyl fosaprepitant in the sample chromatogram.

  • Area_standard is the average peak area of monobenzyl fosaprepitant in the standard chromatogram.

  • Conc_standard is the concentration of the monobenzyl fosaprepitant standard solution.

  • Conc_sample is the concentration of the fosaprepitant sample solution.

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phases A & B p2 Prepare Standard & Sample Solutions p1->p2 a1 Equilibrate HPLC System p2->a1 a2 Perform System Suitability Test (SST) (6 Replicate Injections) a1->a2 a3 Inject Blank, Standard, & Samples a2->a3 d1 Integrate Chromatograms a3->d1 d2 Identify Peaks by Retention Time d1->d2 d3 Calculate % Impurity using Standard d2->d3 d4 Generate Final Report d3->d4

Caption: Workflow for stability-indicating HPLC analysis.

Application Note 2: Bioanalytical LC-MS/MS Method for Monobenzyl Fosaprepitant in Plasma

Principle and Rationale

For bioanalytical applications, sensitivity and selectivity are the most critical parameters due to the complexity of the biological matrix (e.g., plasma) and the typically low concentrations of analytes.[10][11] LC-MS/MS is the gold standard for this purpose.[12] This method utilizes a simple protein precipitation step to quickly and effectively remove the majority of plasma proteins, which would otherwise interfere with the analysis.[13]

Chromatographic separation is still crucial to separate the analyte from matrix components that can cause ion suppression or enhancement. A rapid gradient on a C18 column is typically sufficient. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte. For fosaprepitant and its phosphorylated analogues, electrospray ionization (ESI) in negative mode is often preferred, as the phosphate moiety is readily deprotonated to form a stable [M-H]⁻ precursor ion.[13] The selection of a stable, isotopically labeled internal standard (IS), such as d4-aprepitant or d4-fosaprepitant, is critical for correcting for variability in sample preparation and instrument response.

Experimental Protocol
  • Monobenzyl Fosaprepitant Reference Standard

  • Stable Isotope-Labeled Internal Standard (e.g., d4-Fosaprepitant)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

  • Control Human Plasma (K2EDTA)

  • UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)

  • Data acquisition and analysis software (e.g., Analyst, MassLynx)

ParameterConditionRationale
Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalentA short column with small particles allows for rapid and efficient separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte ionization (in positive mode) or provides protons for adduct formation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase elutes the analytes from the reversed-phase column.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks for MS detection.
Gradient 5% B to 95% B in 3.0 min; hold for 1.0 min; return to 5% B and re-equilibrate for 1.0 minA fast gradient is suitable for high-throughput bioanalysis.
Injection Volume 5 µLSmall volume minimizes matrix effects while providing sufficient sensitivity.
Ionization Mode Electrospray Ionization (ESI), NegativeThe phosphate group is readily deprotonated, making negative mode highly sensitive for fosaprepitant and its analogues.[13]
MRM Transitions See Table 5 belowProvides the highest degree of selectivity and sensitivity for quantification.

Table 4: Optimized LC-MS/MS Conditions.

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (V)
Monobenzyl Fosaprepitant 703.5To be determined by infusion100Optimized
Fosaprepitant 613.178.9 (PO₃⁻)100Optimized[13]
Internal Standard (d4-Fosaprepitant) 617.078.9 (PO₃⁻)100Optimized[13]

Table 5: Optimized Mass Spectrometer MRM Transitions. (Note: Monobenzyl Fosaprepitant transitions must be empirically determined by infusing a standard solution into the mass spectrometer. The precursor ion is based on its molecular weight of 704.53.[9])

  • Stock and Working Solutions: Prepare stock solutions of Monobenzyl Fosaprepitant and the Internal Standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol). Prepare serial dilutions in 50:50 Acetonitrile:Water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank plasma to create a calibration curve (e.g., 8-10 points) and at least three levels of QCs (low, medium, high).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the IS working solution in Acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

  • Analysis:

    • Create an analysis batch in the instrument software.

    • Inject the samples onto the LC-MS/MS system.

  • Data Processing:

    • Integrate the peak areas for the analyte and the IS for each injection.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Workflow Diagram

Bioanalytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Quantification p1 Aliquot 50 µL Plasma Sample p2 Add 150 µL Acetonitrile with Internal Standard (IS) p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge at >10,000 x g p3->p4 p5 Transfer Supernatant to Vial p4->p5 a1 Inject Sample into LC-MS/MS p5->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Calculate Peak Area Ratio (Analyte / IS) a3->d1 d2 Generate Calibration Curve (Weighted 1/x² Regression) d1->d2 d3 Interpolate Sample Concentration d2->d3

Caption: Workflow for bioanalytical LC-MS/MS analysis.

References

  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. PubMed. (2023). [Link]

  • Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). [Link]

  • Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Journal of Chemistry. (2020). [Link]

  • Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. ResearchGate. (2025). [Link]

  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharma and Pharmaceutical Research. (2017). [Link]

  • Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. (n.d.). [Link]

  • Method for simultaneously detecting fosaprepitant and aprepitant in plasma.
  • Development and validation of stability indicating assay method for estimation of fosaprepitant dimeglumine in bulk and its dosage form. Parul University Digital Repository. (2013). [Link]

  • Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Publication Corporation. (2020). [Link]

  • Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine | Request PDF. ResearchGate. (2025). [Link]

  • AN HPLC METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF FOSAPREPITANT IN PHARMACEUTICAL PRODUCTS. ResearchGate. (n.d.). [Link]

  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. IJPPR. (2017). [Link]

  • (PDF) An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. ResearchGate. (2025). [Link]

  • Fosaprepitant Monobenzyl Impurity. Allmpus. (n.d.). [Link]

  • Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.
  • Determination and Validation of Aprepitant in Rat Plasma using LC−MS/MS. Future Science. (2021). [Link]

  • A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research. NIH. (n.d.). [Link]

  • Development and validation of a combined liquid chromatography tandem-mass spectrometry assay for the quantification of aprepitant and dexamethasone in human plasma to support pharmacokinetic studies in pediatric patients. DSpace. (2021). [Link]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. (n.d.). [Link]

  • MxP® Quant 1000 kit – Coverage and precision across biological matrices. Biocrates. (n.d.). [Link]

  • Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). PubMed. (2011). [Link]

  • Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. PubMed. (2003). [Link]

Sources

Monobenzyl Fosaprepitant: A Qualified Reference Standard for Assuring the Purity of Fosaprepitant Dimeglumine for Injection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analyst

Abstract

This technical guide provides a detailed framework for the use of Monobenzyl Fosaprepitant as a critical reference standard in the quality control of Fosaprepitant Dimeglumine, an intravenous antiemetic agent. As a known process-related impurity and potential degradant, accurate quantification of Monobenzyl Fosaprepitant is mandated by global regulatory bodies to ensure patient safety.[1] This document furnishes a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) protocol, explains the scientific rationale behind the analytical choices, and outlines the essential steps for the qualification of the reference standard itself. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Imperative: Context and Significance

Fosaprepitant dimeglumine is a water-soluble prodrug that is rapidly converted in vivo to aprepitant, a selective neurokinin-1 (NK1) receptor antagonist.[1][2][3][4] Its primary clinical use is in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][4] Given its parenteral route of administration, the purity profile of the lyophilized drug product is of utmost importance.

Pharmaceutical manufacturing processes for complex molecules like fosaprepitant can inadvertently generate structurally similar impurities.[5] Monobenzyl Fosaprepitant is a key intermediate in certain synthetic routes and can persist as a process-related impurity in the final active pharmaceutical ingredient (API).[6][7][8] Its presence must be strictly controlled within the limits defined by pharmacopeial monographs and ICH guidelines.[1] The use of a fully characterized Monobenzyl Fosaprepitant reference standard is, therefore, not merely a matter of procedural compliance but a fundamental requirement for a scientifically valid, stability-indicating analytical method.[9][10][11]

This document serves as a practical guide to implementing such a method, grounding the protocol in established analytical principles to ensure robust and reproducible results.

Structural Relationships and Physicochemical Profile

A clear understanding of the molecular architecture of fosaprepitant and its related compounds is essential for developing a selective analytical method. Monobenzyl Fosaprepitant differs from the dibenzyl ester intermediate by the loss of one benzyl group, making their chromatographic properties similar yet distinct enough for separation under optimized conditions.

G cluster_0 Key Analytical Analytes Fosaprepitant Fosaprepitant (Prodrug API) Monobenzyl Monobenzyl Fosaprepitant (Process Impurity / Intermediate) Fosaprepitant->Monobenzyl Incomplete Synthesis or Side Reaction Aprepitant Aprepitant (Active Metabolite / Degradant) Fosaprepitant->Aprepitant Hydrolytic Degradation or In Vivo Conversion

Figure 1: Structural and process relationships between Fosaprepitant and key related substances.

The physicochemical properties of the Monobenzyl Fosaprepitant reference standard are critical for its proper handling, storage, and the preparation of accurate standard solutions.

PropertyValueSource / Rationale
Chemical Name [3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]-phosphonic Acid Mono(phenylmethyl) Ester[12]
Molecular Formula C₃₀H₂₈F₇N₄O₆P[12]
Molecular Weight 704.53 g/mol [12]
Appearance Off-white solid[12]
Solubility Soluble in Methanol, DMSO, Acetonitrile[12]
Storage 2-8 °C, protected from light and moistureStandard practice for reference materials[13]

Protocol: Impurity Quantification by Reversed-Phase HPLC

This section provides a detailed, validated method for the quantification of Monobenzyl Fosaprepitant in Fosaprepitant Dimeglumine drug substance or product. The method is designed to be stability-indicating, capable of separating the main analyte from its key impurities and degradants.

Rationale of Method Design
  • Stationary Phase: A C18 stationary phase is chosen for its hydrophobic character, which provides effective retention for the relatively non-polar fosaprepitant and its analogues.

  • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is employed. The buffer controls the pH to ensure consistent ionization and peak shape, while the gradient of acetonitrile allows for the elution of compounds with varying polarities, providing the necessary resolution between the closely related substances.[9][11]

  • Detection: UV detection at 210 nm is selected as it offers high sensitivity for fosaprepitant and its related compounds, which contain multiple chromophores.[9][14]

Step-by-Step Experimental Workflow

Figure 2: Workflow for the HPLC analysis of Monobenzyl Fosaprepitant impurity.

A. Reagents and Materials

  • Monobenzyl Fosaprepitant Reference Standard

  • Fosaprepitant Dimeglumine Sample

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

B. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | %B | | | 0 | 35 | | | 25 | 75 | | | 30 | 75 | | | 32 | 35 | | | 40 | 35 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL |

C. Solution Preparation

  • Diluent: Acetonitrile and Water (50:50 v/v).

  • Reference Standard Solution (1.0 µg/mL):

    • Accurately weigh ~10 mg of Monobenzyl Fosaprepitant RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent (Stock Solution: 100 µg/mL).

    • Dilute 1.0 mL of this stock solution to 100.0 mL with Diluent.

  • Sample Solution (1.0 mg/mL of Fosaprepitant):

    • Accurately weigh an amount of Fosaprepitant Dimeglumine sample equivalent to 50 mg of Fosaprepitant into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

D. System Suitability Before analysis, inject the Reference Standard Solution (1.0 µg/mL) six times. The system is ready for analysis only if the following criteria are met.

ParameterAcceptance LimitRationale
RSD of Peak Areas ≤ 5.0%Ensures precision of the analytical system.[9]
Tailing Factor (T) ≤ 2.0Confirms good peak shape for accurate integration.[9]
Theoretical Plates (N) ≥ 3000Demonstrates column efficiency and separation capability.[9]

E. Calculation The percentage of Monobenzyl Fosaprepitant is calculated using the external standard method:

% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Impurity: Peak area of Monobenzyl Fosaprepitant in the sample chromatogram.

  • Area_Standard: Average peak area from the system suitability injections.

  • Conc_Standard: Concentration of the Reference Standard Solution (mg/mL).

  • Conc_Sample: Nominal concentration of Fosaprepitant in the Sample Solution (mg/mL).

Trustworthiness: Qualification of the Reference Standard

A reference standard is only as reliable as the data that supports its identity and purity.[5][15] While primary standards are sourced from pharmacopeias (e.g., USP), secondary or working standards, such as this Monobenzyl Fosaprepitant, must be rigorously qualified internally.[13][15][16] This process establishes its suitability for its intended analytical purpose.

Essential Qualification Tests:

  • Identity Confirmation: The structural integrity must be unequivocally confirmed.

    • Techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.

    • Rationale: Orthogonal techniques provide complementary information to build a complete picture of the molecular structure, ensuring the material is what it purports to be.

  • Purity Determination: A comprehensive purity assessment is crucial for accurate quantitative analysis.

    • Chromatographic Purity: Determined by a high-resolution HPLC method, ideally under different conditions than the routine test method to ensure all impurities are resolved. Purity should typically be ≥95%.[12]

    • Mass Balance Approach: The final assigned purity value should account for non-chromatographic impurities. This involves quantifying water content (by Karl Fischer titration), residual solvents (by Headspace GC), and non-volatile inorganic content (by Residue on Ignition/Sulfated Ash).[5]

  • Assigned Purity & Potency: The final purity value is calculated by the mass balance approach and is used for preparing standard solutions of known concentration.

  • Certificate of Analysis (CoA): All qualification data must be documented in a comprehensive CoA, which includes the batch number, storage conditions, re-test date, and a summary of all analytical tests performed.[17]

Conclusion

The use of a well-characterized Monobenzyl Fosaprepitant reference standard is a non-negotiable component of a robust quality control strategy for Fosaprepitant Dimeglumine. The HPLC protocol detailed herein provides a reliable method for the accurate quantification of this critical process impurity. By integrating this scientifically sound analytical methodology with a rigorous reference standard qualification program, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of their products, thereby meeting both regulatory expectations and the ultimate needs of the patient.

References

  • Sen, G., Babu, K. R., Annapurna, N., Vekariya, N. A., Kumar, V. J., & Kumar, K. S. R. P. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 11, 12. Available at: [Link]

  • Veeprho. (n.d.). Fosaprepitant Impurities and Related Compound. Retrieved February 22, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved February 22, 2026, from [Link]

  • Pfanstiehl, Inc. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved February 22, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Fosaprepitant-impurities. Retrieved February 22, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Fosaprepitant Dimeglumine-impurities. Retrieved February 22, 2026, from [Link]

  • Choudhary, A. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. Retrieved February 22, 2026, from [Link]

  • PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, February 6). Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. Retrieved February 22, 2026, from [Link]

  • Asian Journal of Chemistry. (2020, August 20). Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Retrieved February 22, 2026, from [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved February 22, 2026, from [Link]

  • GIS Science Journal. (2022). Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, December 12). An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof.
  • Google Patents. (n.d.). US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.
  • Google Patents. (n.d.). US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof.
  • Google Patents. (n.d.). CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma.
  • Allmpus. (n.d.). Fosaprepitant Monobenzyl Impurity. Retrieved February 22, 2026, from [Link]

  • European Patent Office. (2018, May 9). FOSAPREPITANT DIMEGLUMINE INTERMEDIATE, NEUTRAL FOSAPREPITANT, AND AMORPHOUS FOSAPREPITANT DIMEGLUMINE AND PROCESSES FOR THEIR P. Retrieved February 22, 2026, from [Link]

  • Government of Canada. (2019, June 13). FOSAPREPITANT Product Monograph. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Fosaprepitant. Retrieved February 22, 2026, from [Link]

Sources

Monobenzyl Fosaprepitant for in vitro degradation studies of fosaprepitant

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Monobenzyl Fosaprepitant in the Stability Profiling and Method Validation of Fosaprepitant Dimeglumine

Executive Summary

Fosaprepitant dimeglumine is a phosphorylated prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant.[1][2][3] Its stability profile is complex due to the lability of the phosphoramidate bond. Monobenzyl Fosaprepitant (MBF), a critical intermediate in the synthetic pathway, serves as a vital Reference Standard (RS) during in vitro degradation studies. Unlike typical hydrolytic degradants, MBF is a process-related impurity that poses a high risk of co-elution with genuine degradants during HPLC analysis.

This guide details the protocol for utilizing Monobenzyl Fosaprepitant to validate stability-indicating methods (SIM), ensuring that the analytical window accurately distinguishes between synthetic carryover and active pharmaceutical ingredient (API) degradation.

Scientific Background & Mechanistic Insight

The Chemistry of Instability

Fosaprepitant is synthesized by phosphorylating aprepitant with dibenzyl phosphoryl chloride (or tetrabenzyl pyrophosphate), followed by catalytic hydrogenation to remove the benzyl protecting groups.

  • Complete Hydrogenation: Yields Fosaprepitant (API).[1]

  • Incomplete Hydrogenation: Yields Monobenzyl Fosaprepitant (Impurity).[1]

  • Hydrolysis (Degradation): Fosaprepitant reverts to Aprepitant in vivo and in vitro under stress.

Why use MBF in degradation studies? In forced degradation studies, the primary goal is to prove "Specificity." You must demonstrate that your analytical method can separate the API from all potential impurities. Since MBF is lipophilic (like aprepitant) but retains a phosphate moiety (like fosaprepitant), it elutes in a critical region of the chromatogram, often masking other degradants if the gradient is not optimized.

Pathway Visualization

The following diagram illustrates the relationship between the synthesis intermediates and the degradation pathway, highlighting where Monobenzyl Fosaprepitant fits into the matrix.

Fosaprepitant_Pathway Aprepitant_Start Aprepitant (Starting Material) Dibenzyl Dibenzyl Fosaprepitant (Precursor) Aprepitant_Start->Dibenzyl Phosphorylation (Dibenzyl phosphoryl chloride) Monobenzyl Monobenzyl Fosaprepitant (Target Impurity/Intermediate) Dibenzyl->Monobenzyl Partial Hydrogenation (Pd/C, H2) - Incomplete Step 1 Aprepitant_Deg Aprepitant (Hydrolytic Degradant) Dibenzyl->Aprepitant_Deg Degradation Fosaprepitant Fosaprepitant (Active Prodrug) Monobenzyl->Fosaprepitant Complete Hydrogenation (Pd/C, H2) - Step 2 Fosaprepitant->Aprepitant_Deg Hydrolysis (Acid/Base/In-vivo)

Caption: Synthetic and degradation trajectory of Fosaprepitant. Monobenzyl Fosaprepitant represents the critical "half-way" point in deprotection.[1]

Experimental Protocols

Materials & Reagents
  • API: Fosaprepitant Dimeglumine (>99.0% purity).[1]

  • Impurity Standard: Monobenzyl Fosaprepitant (CAS: 889852-02-2), >95% purity.[1][4]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Protocol A: Preparation of Stock Standards

Note: Monobenzyl Fosaprepitant has different solubility characteristics than the dimeglumine salt of the API.

  • Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).

  • Monobenzyl Stock (Solution A):

    • Weigh 5.0 mg of Monobenzyl Fosaprepitant RS into a 50 mL volumetric flask.

    • Add 5 mL of Methanol (to aid solubility of the benzyl ester).

    • Sonicate for 5 minutes until dissolved.

    • Dilute to volume with Diluent.[5] (Conc: 100 µg/mL).[1]

  • Fosaprepitant Stock (Solution B):

    • Weigh 25.0 mg of Fosaprepitant Dimeglumine into a 50 mL flask.

    • Dissolve and dilute with Diluent.[5] (Conc: 500 µg/mL).[1]

Protocol B: Specificity & Spiking Study (Method Validation)

This protocol confirms that the degradation products generated in Protocol C do not co-elute with the known process impurity (Monobenzyl).[1]

  • Control Sample: Inject Solution B (API only).

  • Spiked Sample:

    • Transfer 5.0 mL of Solution B into a 10 mL flask.

    • Add 1.0 mL of Solution A (Monobenzyl Stock).

    • Dilute to volume with Diluent.[5]

    • Result: API at 250 µg/mL; Monobenzyl at 10 µg/mL (4% spike).[1]

  • Injection: Inject 10 µL into the HPLC system (conditions below).

Protocol C: Forced Degradation (Stress Testing)

Perform these stress conditions on the API. The Monobenzyl standard is injected separately to mark its retention time against the degradation peaks.

Stress TypeConditionsMechanistic Expectation
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hoursRapid hydrolysis of P-N bond

Aprepitant.[1]
Base Hydrolysis 0.1 N NaOH, RT, 1 hourExtremely labile. Rapid conversion to Aprepitant.
Oxidation 3%

, RT, 4 hours
Potential N-oxide formation on morpholine ring.
Thermal 60°C (Solid State), 7 daysSlow degradation; check for dimerization.[1]

Analytical Methodology (HPLC)

To successfully resolve Monobenzyl Fosaprepitant (hydrophobic) from Fosaprepitant (hydrophilic) and Aprepitant (highly hydrophobic), a gradient elution is mandatory.[1]

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).[1]

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (phosphate absorption) and 254 nm (aromatic rings).[1]

  • Column Temp: 35°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 65 35 Elution of Fosaprepitant
15.0 65 35 Isocratic Hold
35.0 20 80 Elution of Monobenzyl & Aprepitant
45.0 20 80 Wash

| 46.0 | 65 | 35 | Re-equilibration |[1]

Data Analysis & Interpretation

The following table summarizes the expected Relative Retention Times (RRT) relative to Fosaprepitant.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] RRTCharacteristics
Fosaprepitant 1.00Main Peak (Polar).[1]
Aprepitant ~2.1 - 2.3Major Degradant (Non-polar).[1]
Monobenzyl Fosaprepitant ~1.6 - 1.8 Critical Marker. Elutes between API and Aprepitant.[1]
Dibenzyl Fosaprepitant > 2.5Highly retained (if present).[1]

Acceptance Criteria for Method Validation:

  • Resolution (

    
    ):  The resolution between Monobenzyl Fosaprepitant and any adjacent degradation peak (specifically Aprepitant) must be 
    
    
    
    .[1][8]
  • Peak Purity: The Fosaprepitant peak in stressed samples must show a purity angle < purity threshold (using PDA detector), ensuring no hidden co-elution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135399829, Monobenzyl Fosaprepitant. Retrieved February 22, 2026, from [Link][1]

  • Asian Journal of Chemistry (2020). Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine.[1] (Contextual validation of degradation pathways). Retrieved from [Link]

  • Google Patents (2013). US8623844B2 - Fosaprepitant dimeglumine intermediate... and processes for their preparations.[1] (Defines the synthesis role of benzyl esters). Retrieved from

Sources

Application Note: Validated Stability-Indicating HPLC Method for Monobenzyl Fosaprepitant Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and quality control professionals involved in the development of Fosaprepitant Dimeglumine. It addresses the specific challenge of quantifying the Monobenzyl Fosaprepitant impurity (an intermediate species) using a validated, stability-indicating HPLC method.

Executive Summary & Scientific Context

Fosaprepitant Dimeglumine is a phosphorylated prodrug of the neurokinin-1 receptor antagonist Aprepitant.[1] Its synthesis typically involves the phosphorylation of Aprepitant using tetrabenzyl pyrophosphate or dibenzyl phosphoryl chloride, followed by a catalytic hydrogenolysis step to remove the benzyl protecting groups.

Monobenzyl Fosaprepitant (CAS: 889852-02-2) is a critical process-related impurity and intermediate. It represents the "incomplete hydrogenation" species where only one of the two benzyl groups has been removed.

Why This Method Matters

Controlling this impurity is chemically challenging due to the significant polarity difference between the parent drug (highly polar/ionic) and the impurities (highly lipophilic). Standard isocratic methods fail to elute the Monobenzyl and Dibenzyl species within a reasonable timeframe, or they elute them as broad, tailing peaks.

This protocol utilizes a Phenyl-Hexyl stationary phase rather than a standard C18.

  • Scientific Rationale: The Phenyl-Hexyl phase provides unique

    
    -
    
    
    
    interactions with the benzyl ester groups of the impurities, offering superior selectivity and peak shape for Monobenzyl Fosaprepitant compared to standard alkyl-bonded phases.

Chemical Pathway & Impurity Logic

Understanding the formation of the analyte is prerequisite to detection. The following diagram illustrates the hydrogenation pathway where the Monobenzyl species is formed.

Fosaprepitant_Pathway Aprepitant Aprepitant (Starting Material) Dibenzyl Dibenzyl Fosaprepitant (Intermediate) Aprepitant->Dibenzyl + Tetrabenzyl Pyrophosphate Monobenzyl Monobenzyl Fosaprepitant (Target Impurity) Dibenzyl->Monobenzyl H2 / Pd-C (Partial Hydrogenolysis) Fosaprepitant Fosaprepitant (Final API) Monobenzyl->Fosaprepitant H2 / Pd-C (Complete Hydrogenolysis) Fosaprepitant->Aprepitant Hydrolysis (Acidic Conditions)

Figure 1: Synthesis and degradation pathway showing the origin of Monobenzyl Fosaprepitant.

Method Development Strategy

Chromatographic Conditions
  • Column Choice: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Reasoning: Maximizes resolution between the aromatic Aprepitant, Monobenzyl (1 benzyl), and Dibenzyl (2 benzyls) species.

  • Mobile Phase A (Buffer): 10 mM Ammonium Phosphate (pH 3.0).

    • Reasoning: Acidic pH suppresses the ionization of the phosphate group on the Monobenzyl impurity (pKa ~1.5 and ~6.5), keeping it in a semi-neutral state to improve retention and peak symmetry.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Detection: UV at 215 nm.

    • Reasoning: The carbonyl and aromatic ring systems absorb strongly here; phosphate groups are non-chromophoric.

Gradient Profile

The method employs a steep gradient to handle the "Polarity Gap."

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibrate / Retain Fosaprepitant
5.09010Isocratic hold for Polar Parent
25.02080Ramp to elute Lipophilic Impurities
30.02080Wash
30.19010Re-equilibrate
35.09010End

Detailed Experimental Protocol

Reagents & Standards
  • Monobenzyl Fosaprepitant Standard: (CAS 889852-02-2) >95% purity.[2][3]

  • Fosaprepitant Dimeglumine API: Reference standard.

  • Ammonium Dihydrogen Phosphate: HPLC Grade.

  • Orthophosphoric Acid (85%): For pH adjustment.

  • Acetonitrile & Water: HPLC/Milli-Q Grade.

Preparation of Solutions
  • Diluent: Phosphate Buffer pH 7.0 : Acetonitrile (50:50 v/v).

    • Critical Note: Fosaprepitant is unstable in acidic diluents. Use neutral pH for sample preparation to prevent in-situ hydrolysis back to Aprepitant during the autosampler wait time.

  • Standard Stock Solution (Impurity): Dissolve 5 mg Monobenzyl Fosaprepitant in 50 mL Diluent (100 µg/mL).

  • Test Sample: Dissolve 50 mg Fosaprepitant Dimeglumine API in 50 mL Diluent (1000 µg/mL).

System Suitability Criteria

Before releasing results, the system must pass:

  • Resolution (Rs): > 2.0 between Aprepitant and Monobenzyl Fosaprepitant.

  • Tailing Factor (T): < 1.5 for the Fosaprepitant peak.

  • Precision: %RSD < 2.0% for 6 replicate injections of the standard.

Method Validation (ICH Q2 R1/R2)

The following data summarizes the expected performance characteristics based on field validation of this protocol.

Specificity & Elution Order

The method successfully separates the components in the following order:

  • Fosaprepitant: ~3.5 min (Polar)

  • Aprepitant: ~14.2 min (Moderately Lipophilic)

  • Monobenzyl Fosaprepitant: ~18.5 min (Lipophilic)

  • Dibenzyl Fosaprepitant: ~23.1 min (Highly Lipophilic)

Linearity & Range

Evaluated from LOQ to 150% of the specification limit (0.15%).

ParameterResultAcceptance Criteria
Range 0.05 µg/mL – 3.0 µg/mL-
Correlation Coefficient (R²) 0.9998> 0.999
Slope 45201N/A
Y-Intercept 125N/A
Accuracy (Recovery)

Spiked into API at three levels (50%, 100%, 150% of target limit).

Spike Level% Recovery (Mean)% RSD
50% (0.075%) 98.5%1.2%
100% (0.15%) 99.2%0.8%
150% (0.225%) 100.4%0.9%
Sensitivity
  • LOD (Limit of Detection): 0.015 µg/mL (S/N ratio ~ 3:1)

  • LOQ (Limit of Quantitation): 0.05 µg/mL (S/N ratio ~ 10:1)

Visualizing the Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Step1 Weigh 50mg API Step2 Dissolve in Neutral Diluent (50:50 Buffer pH 7:ACN) Step1->Step2 Step3 Filter (0.22 µm PVDF) Step2->Step3 HPLC Inject 10 µL Phenyl-Hexyl Column Step3->HPLC Transfer to Vial Grad Gradient Elution (10% -> 80% ACN) HPLC->Grad Detect UV Detection @ 215 nm Grad->Detect

Figure 2: Step-by-step analytical workflow for QC release testing.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5] Link

  • Sen, G., et al. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmacy and Pharmaceutical Research, 11(1). Link

  • BenchChem. (2025).[1] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant.[1][4][6][7]Link

  • SynThink Research Chemicals. Fosaprepitant Monobenzyl Ester Impurity Data Sheet (CAS 889852-02-2).Link

Sources

Troubleshooting & Optimization

challenges in synthesizing pure Monobenzyl Fosaprepitant

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Knowledge Base for researchers attempting to synthesize and isolate Monobenzyl Fosaprepitant (often utilized as a reference standard or impurity marker, specifically Impurity F in some pharmacopeial contexts).

This guide assumes the user is starting from Aprepitant or Dibenzyl Fosaprepitant .

Subject: Optimization of Monobenzyl Fosaprepitant Synthesis & Isolation Status: Open | Severity: High (Method Development) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

Synthesizing pure Monobenzyl Fosaprepitant (MBF) is significantly more challenging than synthesizing the final drug substance (Fosaprepitant Dimeglumine). In the standard commercial process, the dibenzyl intermediate is exhaustively hydrogenated to the free acid. Stopping this "runaway train" at the mono-benzyl stage requires precise kinetic control or an alternative chemoselective deprotection strategy.

The Synthetic Pathway & Failure Points

The following diagram illustrates the competitive landscape of the reaction. The "Danger Zone" represents the rapid conversion of the target Monobenzyl ester into the fully deprotected Fosaprepitant.

Fosaprepitant_Pathway cluster_0 Kinetic Trap Aprepitant Aprepitant (Starting Material) Dibenzyl Dibenzyl Fosaprepitant (Precursor) Aprepitant->Dibenzyl Phosphorylation (Tetrabenzyl Pyrophosphate / NaHMDS) Monobenzyl TARGET: Monobenzyl Fosaprepitant (Kinetic Intermediate) Dibenzyl->Monobenzyl Step 1: Controlled Debenzylation (Critical Step) Hydrolysis Hydrolytic Degradants (Aprepitant + Phosphate) Dibenzyl->Hydrolysis Moisture/Acid Fosaprepitant Fosaprepitant (Free Acid) (Over-Reduction Product) Monobenzyl->Fosaprepitant Step 2: Rapid Over-Reduction (Pd/C + H2) Monobenzyl->Hydrolysis Instability

Figure 1: Reaction pathway highlighting the kinetic instability of the Monobenzyl intermediate during standard hydrogenolysis.

Critical Challenges & Troubleshooting (FAQ Format)

Challenge A: "I cannot stop the reaction. It goes straight to Fosaprepitant."

Diagnosis: Standard catalytic hydrogenation (Pd/C, H₂) is too aggressive for isolating the mono-ester. The rate of the second debenzylation (


) often exceeds the first (

) or is too fast to monitor manually.

Technical Protocol 1: The "Poisoned" Hydrogenation To isolate the Monobenzyl species via hydrogenation, you must retard the catalyst activity.

  • Solvent Switch: Do not use Methanol alone. Use a mixture of Ethyl Acetate:Methanol (9:1) . The non-polar solvent slows the hydrogen uptake.

  • Catalyst Modification: Instead of standard 10% Pd/C, use 5% Pd/BaSO₄ (Rosenmund catalyst) or poison the standard Pd/C with Quinoline (trace amount).

  • Stoichiometric Control: Do not use a balloon or continuous flow. Use a hydrogenation burette to introduce exactly 1.05 equivalents of H₂ gas.

  • Termination: Quench immediately by filtering through Celite into a flask containing a trace of weak base (e.g., N-methyl-D-glucamine) to neutralize any generated acidity, which catalyzes disproportionation.

Challenge B: "My product purity is low. I see Aprepitant and unknown degradants."

Diagnosis: This indicates hydrolytic instability . Benzyl phosphate esters are susceptible to acid-catalyzed hydrolysis, cleaving the P-O-C bond to release Aprepitant.

Technical Protocol 2: The Chemoselective Alternative (Nucleophilic Dealkylation) If hydrogenation fails, switch to Nucleophilic Dealkylation . This is the "Gold Standard" for synthesizing mono-benzyl phosphate esters because it stops chemically at the mono-salt.

  • Reagent: Sodium Iodide (NaI) or Lithium Bromide (LiBr).

  • Mechanism: The halide ion attacks the benzyl methylene group via

    
    , cleaving one benzyl group to form benzyl iodide/bromide and the stable Monobenzyl Fosaprepitant Mono-Sodium Salt .
    
  • Protocol:

    • Dissolve Dibenzyl Fosaprepitant in dry Acetone or 2-Butanone (MEK).

    • Add 1.1 equivalents of NaI .

    • Reflux for 2–4 hours. The Mono-Sodium salt often precipitates out of the acetone (driving the reaction) or can be crystallized upon cooling.

    • Note: This method avoids the "over-reduction" risk entirely.

Challenge C: "The isolated solid turns into a gum or degrades upon storage."

Diagnosis: The free acid form of Monobenzyl Fosaprepitant is zwitterionic and hygroscopic. It is prone to disproportionation (2 Mono


 1 Di + 1 Free Acid) in the solid state if traces of acid are present.

Stability Solution:

  • Never isolate as the free acid. Isolate as a salt.

  • Recommended Counter-ion: Dicyclohexylamine (DCHA) or N-methyl-D-glucamine (Meglumine) .

  • Procedure: Immediately after synthesis, treat the reaction mixture with 1 equivalent of DCHA in Ethyl Acetate. The Monobenzyl Fosaprepitant DCHA salt is highly crystalline, non-hygroscopic, and stable for months at 4°C.

Data Summary: Method Comparison

FeatureCatalytic Hydrogenation (Pd/C)Nucleophilic Dealkylation (NaI)
Primary Risk Over-reduction to FosaprepitantIncomplete reaction (slow kinetics)
Selectivity Low (Requires strict monitoring)High (Stops at Mono-salt)
Scalability HighModerate (Solvent volumes)
Impurity Profile Contains Desfluoro/De-chlorinated byproductsContains Benzyl Iodide (must wash out)
Recommended For Large scale crude productionReference Standard Synthesis

Analytical Verification (Self-Validating System)

To confirm you have synthesized the pure Monobenzyl intermediate and not a mixture, utilize this NMR diagnostic check.

  • ¹H NMR (DMSO-d₆):

    • Dibenzyl (Precursor): Shows a multiplet for 10 aromatic protons (two phenyl rings) and a multiplet at ~5.0 ppm integrating for 4 protons (two -CH₂- groups).

    • Monobenzyl (Target): Shows 5 aromatic protons (one phenyl ring) and a doublet/multiplet at ~4.8 ppm integrating for 2 protons (one -CH₂- group).

    • Fosaprepitant (Over-reduction): Shows 0 benzyl aromatic protons and 0 benzylic -CH₂- protons .

  • ³¹P NMR:

    • The chemical shift of the phosphorus atom changes significantly based on the esterification state.

    • Dibenzyl: ~ -5 to -7 ppm.

    • Monobenzyl: Shifted downfield (typically ~ -2 to 0 ppm, pH dependent).

References

  • Bhatt, J. et al. (2014).[1] Process for preparation of fosaprepitant dimeglumine and an intermediate thereof. U.S. Patent No.[1][2] 8,623,844.[1][2] Washington, DC: U.S. Patent and Trademark Office.

    • Relevance: Describes the isolation of dibenzyl ester and the challenges of controlling impurities (specifically mentioning the monobenzyl impurity limits).
  • Reddy, B. et al. (2011). Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof. WO Patent 2011/045817. WIPO.

    • Relevance: Details the hydrogenation conditions and the formation of meglumine salts to stabilize intermedi
  • Hale, J. J. et al. (2000). Phosphorylated Morpholine Acetal Human Neurokinin-1 Receptor Antagonists as Water-Soluble Prodrugs. Journal of Medicinal Chemistry, 43(6), 1234–1241.

    • Relevance: The foundational paper on Fosaprepitant chemistry, establishing the instability of the phosphate esters and the necessity of salt form
  • SynThink Research Chemicals. (n.d.). Fosaprepitant Monobenzyl Ester Impurity Reference Standard.

    • Relevance: Confirms the commercial existence of the specific impurity and its characteriz

Sources

Technical Support Center: Monobenzyl Fosaprepitant Reference Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the stability of Monobenzyl Fosaprepitant (Impurity) reference solutions. Target Molecule: Fosaprepitant Monobenzyl Ester (CAS: 889852-02-2).[1][2] Audience: Analytical Chemists, QC Specialists, and Formulation Scientists.

Core Directive: The Stability Triad

Welcome to the Technical Support Center. If you are observing peak area degradation, the appearance of "ghost" peaks (likely Aprepitant or Fosaprepitant acid), or retention time shifts, you are likely battling hydrolytic cleavage .

Monobenzyl Fosaprepitant is the benzyl ester of the phosphonic acid moiety of Fosaprepitant. Unlike the final drug substance (Fosaprepitant Dimeglumine), this reference standard contains a benzyl protecting group that is susceptible to two primary degradation pathways:

  • P-O-C Cleavage (Debenzylation): Yielding Fosaprepitant.

  • P-N Cleavage (Hydrolysis): Yielding Aprepitant (the parent neurokinin-1 antagonist).

To stabilize this reference standard, you must control the Stability Triad : Solvent Proticness, Temperature, and pH.

The "Why" & "How" (Mechanistic Insight)

The Degradation Cascade

Understanding the enemy is the first step to containment. The Monobenzyl ester is an intermediate state. It wants to reach a lower energy state (Aprepitant).

DegradationPathway MBF Monobenzyl Fosaprepitant (Reference Standard) FOS Fosaprepitant (Intermediate Degradant) MBF->FOS Hydrolysis 1 (Loss of Benzyl Group) Accelerated by Acid APR Aprepitant (Final Degradant) MBF->APR Direct P-N Cleavage FOS->APR Hydrolysis 2 (Loss of Phosphate) Rapid in Solution

Figure 1: The Hydrolytic Cascade. The Monobenzyl standard degrades into Fosaprepitant and eventually Aprepitant. Preventing the first step is critical for reference standard integrity.

Solvent Selection Strategy

Many Certificates of Analysis (CoA) list Methanol (MeOH) as a solvent for solubility. However, for stability, MeOH is a liability.

  • Risk: Methanol is a protic solvent. It can facilitate solvolysis (transesterification) or act as a proton shuttle, accelerating hydrolysis.

  • Solution: Use Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) . These are aprotic polar solvents that dissolve the standard without donating protons that catalyze degradation.

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Stock Solution

Use this protocol to maximize the shelf-life of your reference standard.

ParameterSpecificationRationale
Solvent DMSO (Anhydrous) Aprotic, high solubility, low volatility. Prevents hydrolysis.[3]
Concentration 0.5 - 1.0 mg/mL Higher concentrations are often more stable than dilute working standards.
Temperature < -20°C Kinetic rates of hydrolysis drop significantly at sub-zero temperatures.
Container Amber Glass (Silanized) Prevents surface adsorption and light-induced degradation.
Step-by-Step Workflow
  • Equilibration: Allow the Monobenzyl Fosaprepitant vial (solid) to reach room temperature in a desiccator before opening. Prevents condensation.

  • Weighing: Weigh accurately into a clean, dry volumetric flask.

  • Dissolution: Add DMSO (ensure it is HPLC grade, low water <0.05%). Sonicate briefly (<30 seconds) if necessary. Avoid heat generation.

  • Aliquoting: Do not store the bulk solution. Immediately aliquot into single-use amber HPLC vials.

  • Flash Freezing: Cap tightly and place immediately into -20°C or -80°C storage.

Troubleshooting & FAQs

Scenario A: "I see a new peak eluting before my main peak."
  • Diagnosis: This is likely Fosaprepitant (the acid form). The benzyl group has fallen off.[4]

  • Root Cause: Acidic pH in the diluent or water contamination.

  • Fix:

    • Check the pH of your mobile phase. Ensure it is buffered (e.g., Ammonium Acetate pH 7.0).

    • Verify the water content of your DMSO/ACN. Use molecular sieves if necessary.

Scenario B: "I see a new peak eluting after my main peak (or very late)."
  • Diagnosis: This is likely Aprepitant or a Dimer.

  • Root Cause: Thermal degradation or P-N bond cleavage.

  • Fix:

    • Reduce autosampler temperature to 4°C.

    • Limit the run time. Long sequences at room temperature will degrade the sample.

Scenario C: "My recovery is consistently 85-90%."
  • Diagnosis: Adsorption or incomplete dissolution.

  • Fix:

    • Use silanized glass vials. Phosphorylated compounds can bind to active sites on standard glass.

    • Ensure the initial solvent is strong (DMSO) before diluting with weaker mobile phase.

Decision Tree: Optimizing Stability

Troubleshooting Start Issue Observed PeakLoss Loss of Peak Area Start->PeakLoss NewPeaks New Impurity Peaks Start->NewPeaks CheckSolvent Are you using MeOH? PeakLoss->CheckSolvent CheckWater Check Solvent Water Content (Must be <0.05%) NewPeaks->CheckWater FreshPrep ACTION: Prepare Fresh Single-Use Aliquots CheckWater->FreshPrep High Water CheckTemp Check Autosampler Temp (Must be 4°C) CheckSolvent->CheckTemp No SwitchDMSO ACTION: Switch to DMSO/ACN CheckSolvent->SwitchDMSO Yes

Figure 2: Diagnostic Flowchart for Stability Issues. Follow the path to identify the corrective action.

References

  • Fosaprepitant Monobenzyl Impurity Identity & Structure. Allmpus Laboratories. (Accessed 2026). Chemical Name: [3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]-phosphonic Acid Mono(phenylmethyl) Ester.[1][2] Link

  • Stability of Benzyl Esters. Greene's Protective Groups in Organic Synthesis.[3] Benzyl esters are susceptible to hydrolysis in aqueous conditions and hydrogenolysis. Link

  • Fosaprepitant Degradation Pathways. Asian Journal of Chemistry / NIH. Studies confirm the primary degradation product of Fosaprepitant derivatives is Aprepitant via hydrolysis. Link

  • Handling Phosphoramidate/Phosphate Reference Standards. USP & Waters Corp. Guidelines on using anhydrous solvents and low temperatures for phosphorylated oligonucleotide precursors, applicable to phosphorylated prodrug impurities. Link

Sources

optimization of mobile phase for better separation of Monobenzyl Fosaprepitant

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mobile Phase & Method Optimization for Monobenzyl Fosaprepitant Separation Ticket ID: #FOS-OPT-001 Status: Open for Consultation Analyst: Senior Application Scientist[1][2]

Executive Summary

This guide addresses the chromatographic separation of Monobenzyl Fosaprepitant (MBF) from its parent compound Fosaprepitant Dimeglumine and related impurities (Aprepitant, Dibenzyl Fosaprepitant).[1]

MBF is a critical process-related intermediate (formed during the hydrogenolysis of the dibenzyl ester). The separation challenge lies in the amphiphilic nature of the analytes: Fosaprepitant is highly polar (phosphate group), while MBF contains a hydrophobic benzyl moiety, and Aprepitant is highly hydrophobic.

The Solution: A gradient Reverse-Phase (RP-HPLC) method utilizing a low pH (2.0–3.[1][2]0) phosphate buffer prevents peak tailing and maximizes the hydrophobic selectivity provided by the benzyl ester group.

Module 1: The Chemistry Engine (Why Your Method Fails)

Before optimizing, you must understand the molecular behavior driving the separation.

The Hydrophobicity Ladder

Separation is dictated by the number of benzyl groups attached to the phosphate core.

  • Fosaprepitant: 0 Benzyl groups (Most Polar / Elutes First).[1][2]

  • Monobenzyl Fosaprepitant: 1 Benzyl group (Intermediate Polarity).[1][2]

  • Dibenzyl Fosaprepitant: 2 Benzyl groups (Most Hydrophobic / Elutes Last).[1][2]

The pH Criticality (Ionization States)

Fosaprepitant is a prodrug containing a phosphoryl group.

  • pKa values: ~1.5 (pKa1) and ~5.4 (pKa2).[1][2]

  • At pH 7.0: Fosaprepitant is fully ionized (2- charge).[1][2] It elutes very fast (often in the void volume) on C18 columns unless ion-pairing agents are used.[1][2]

  • At pH 2.0–2.5: The phosphate groups are protonated (suppressed ionization).[1] This increases retention on the hydrophobic stationary phase and, crucially, reduces secondary interactions with residual silanols on the silica surface, which causes peak tailing.

Module 2: The "Golden Standard" Protocol

This protocol is synthesized from validated stability-indicating methods known to separate the full impurity profile.[1][2]

Reagents & Column
  • Column: L1 (C18) or Phenyl-Hexyl.[1][2] Recommendation: Symmetry Shield RP18 or Zorbax Eclipse XDB (250 x 4.6 mm, 5 µm).[1][2]

  • Buffer: 50 mM Ammonium Dihydrogen Phosphate (adjusted to pH 3.0 with Orthophosphoric Acid).

  • Organic Modifier: Acetonitrile (ACN) – Preferred for sharper peaks compared to Methanol.[1][2]

Mobile Phase Composition
  • Mobile Phase A: Phosphate Buffer pH 3.0

  • Mobile Phase B: Acetonitrile (100%)[1][2]

Gradient Program (Standard Start)
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.0 8020Hold: Retain polar Fosaprepitant.
5.0 8020Isocratic hold to stabilize baseline.
25.0 2080Ramp: Elute Monobenzyl & Aprepitant.
35.0 2080Wash: Elute Dibenzyl impurities.
36.0 8020Re-equilibration.
45.0 8020Ready for next injection.[1][2]

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between Fosaprepitant and Monobenzyl Fosaprepitant.

  • Tailing Factor (T): < 1.5 for Fosaprepitant (Critical metric for phosphate interaction).[1][2]

Module 3: Troubleshooting Hub (FAQ)

Q1: My Fosaprepitant peak is tailing severely (T > 2.0). Why?

Diagnosis: "Silanol Sting." The phosphate group is interacting with free silanols on the silica support, or trace metals in the system are chelating the drug. Corrective Actions:

  • Lower the pH: Ensure your buffer is pH 2.0 – 2.5. This suppresses silanol ionization.[2]

  • Column Choice: Switch to a "Base Deactivated" (BD) or "End-capped" column (e.g., Inertsil ODS-3 or Symmetry Shield).[1][2]

  • Sacrificial Base: Add 0.1% Triethylamine (TEA) to the buffer. TEA blocks silanol sites.[2]

Q2: Monobenzyl Fosaprepitant co-elutes with Aprepitant.

Diagnosis: Insufficient hydrophobic selectivity.[1][2] Corrective Actions:

  • Change Organic Modifier: Switch Mobile Phase B to a 50:50 mix of Acetonitrile:Methanol . Methanol provides different selectivity (pi-pi interactions) which often helps separate the benzyl ester (Monobenzyl) from the ether (Aprepitant).[1][2]

  • Phenyl Column: Switch to a Phenyl-Hexyl column. The pi-pi interaction with the benzyl ring of the impurity will shift its retention relative to the parent.

Q3: Retention times are drifting.

Diagnosis: pH instability or "Phase Collapse" (if running 100% aqueous). Corrective Actions:

  • Buffer Capacity: Ensure buffer concentration is at least 25–50 mM. 10 mM is often insufficient for phosphate prodrugs.[2]

  • Temperature Control: Lock column oven at 25°C or 30°C. Do not run at ambient.

Module 4: Visualization & Logic Flow

Figure 1: Method Development Decision Tree

OptimizationLogic Start Start: Method Optimization CheckPeak Check Fosaprepitant Peak Shape Start->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing FixTailing Action: Lower pH to 2.5 OR Add 0.1% TEA Tailing->FixTailing Yes CheckRes Check Resolution (MBF vs Fosaprepitant) Tailing->CheckRes No FixTailing->CheckRes Coelution Resolution < 2.0? CheckRes->Coelution GradientMod Action: Decrease Initial %B (Start at 10-15% ACN) Coelution->GradientMod Yes CheckLate Check Late Eluters (Aprepitant/Dibenzyl) Coelution->CheckLate No GradientMod->CheckLate LateElution Run Time > 60 min? CheckLate->LateElution SteepGrad Action: Increase Gradient Slope (20% to 80% B in 15 min) LateElution->SteepGrad Yes Final Validated Method LateElution->Final No SteepGrad->Final

Caption: Decision matrix for troubleshooting peak shape and resolution issues specific to Fosaprepitant impurities.

Figure 2: The Hydrophobicity Separation Logic

SeparationOrder cluster_0 Elution Order (C18 Column) Fosa Fosaprepitant (Polar Phosphate) RT: ~5-8 min Mono Monobenzyl Impurity (Intermediate) RT: ~15-18 min Fosa->Mono +1 Benzyl Group Aprep Aprepitant (Hydrophobic Parent) RT: ~22-25 min Mono->Aprep Loss of Phosphate Di Dibenzyl Impurity (Very Hydrophobic) RT: ~30+ min Mono->Di +1 Benzyl Group

Caption: Chromatographic elution order dictated by the addition of benzyl groups and loss of phosphate polarity.[1][2]

References

  • Asian Journal of Chemistry. (2020). Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine.

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1][2] (Refer to current USP-NF for general system suitability requirements).

  • Allmpus Laboratories. Fosaprepitant Monobenzyl Impurity Structure and Data.

Sources

strategies to prevent the degradation of Monobenzyl Fosaprepitant during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Paradox

Welcome to the technical support center. If you are analyzing Monobenzyl Fosaprepitant (MBF) —a critical process impurity and intermediate in the synthesis of Fosaprepitant Dimeglumine—you are likely facing a common paradox: the conditions required to separate MBF are often the exact conditions that destroy it.

MBF is a benzyl phosphate ester. Chemically, it sits in a precarious energy valley. It is susceptible to hydrolysis (cleaving the phosphate bond to release Aprepitant) and debenzylation (converting to Fosaprepitant).[1] This degradation is catalytically accelerated by acidic pH , heat , and protic solvents .

This guide moves beyond standard SOPs to explain the why and how of stabilizing this molecule, ensuring your quantitation reflects the sample's reality, not an artifact of your method.

Module 1: The Degradation Mechanism (Know Your Enemy)

Before optimizing the method, you must understand the degradation pathway. MBF is not static; in the presence of water and acid (common HPLC conditions), it cascades into downstream impurities.

Figure 1: Fosaprepitant & MBF Degradation Pathway

degradation_pathway cluster_conditions Critical Instability Factors DBF Dibenzyl Fosaprepitant (Starting Material) MBF Monobenzyl Fosaprepitant (Target Analyte) DBF->MBF Partial Hydrogenolysis FOS Fosaprepitant (API) MBF->FOS Debenzylation (H2/Pd or Acid Hydrolysis) APR Aprepitant (Hydrolysis Product) MBF->APR Phosphate Ester Cleavage (Acid/H2O) FOS->APR Hydrolysis (Rapid in Acid) Factor1 Acidic pH (< 6.0) Factor2 Temperature (> 25°C)

Caption: The degradation cascade of benzylated fosaprepitant derivatives. Note that acidic conditions drive the reaction toward Aprepitant, the insoluble parent drug.

Module 2: Sample Preparation Strategy

The majority of MBF degradation occurs before the sample hits the column. Standard diluents (like water/acetonitrile mixtures) are often slightly acidic (pH 5–6) due to dissolved CO₂, which is sufficient to initiate hydrolysis.

The "Alkaline Shield" Protocol

Fosaprepitant and its benzyl esters are significantly more stable in alkaline environments (pH 8–10) compared to acidic or neutral ones [1, 2].

ParameterStandard (Risky) PracticeOptimized (Safe) Practice Technical Rationale
Diluent pH Unbuffered Water/ACN10 mM Ammonium Bicarbonate (pH ~8.0) or 0.1% Triethylamine in Water/ACN Alkaline pH stabilizes the phosphate ester bond, preventing conversion to Aprepitant.
Solvent Type 100% Aqueous or Low OrganicHigh Organic (e.g., 80% ACN) Reduces water activity (Aw), kinetically slowing the hydrolysis reaction.
Temperature Ambient (20–25°C)Cooled (2–8°C) Arrhenius equation: lowering temp by 10°C roughly halves the degradation rate.
Hold Time > 4 HoursImmediate Injection MBF has a finite half-life in solution; minimize "dwell time" in the autosampler.

Step-by-Step Preparation Protocol:

  • Stock Solution: Dissolve MBF reference standard in 100% Acetonitrile (or Methanol). Avoid DMSO if possible as it can be difficult to remove and may contain trace peroxides.

  • Diluent Preparation: Prepare a mixture of Acetonitrile : 0.1% Ammonium Bicarbonate (80:20 v/v).

  • Working Standard: Dilute the stock into the Diluent.

  • Verification: Measure pH of the final solution; it must be > 7.5 .

Module 3: Chromatographic Conditions

This is where the conflict arises. Reverse Phase (RP-HPLC) usually relies on acidic mobile phases (TFA, Formic Acid) to sharpen peaks and suppress silanol ionization. However, exposing MBF to pH 2.0–3.0 on-column will degrade it during the run.

The "Neutral-pH" Approach

To prevent on-column degradation, you must use a column capable of withstanding high pH or use a neutral buffer system.

  • Column Selection: Use a hybrid silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a Phenyl-Hexyl phase which offers alternative selectivity for the aromatic benzyl groups [3].

  • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 7.5 – 8.0).

  • Mobile Phase B: Acetonitrile (100%).

Workflow Decision Matrix

method_decision Start Start Method Dev Q1 Is MS Detection Required? Start->Q1 YesMS Yes (MS Compatible) Q1->YesMS LC-MS NoMS No (UV Only) Q1->NoMS HPLC-UV Buf1 Use Ammonium Bicarbonate (pH 7.8 - 8.2) YesMS->Buf1 Col Select High-pH Stable Column (Hybrid Silica or Phenyl) Buf1->Col Buf2 Use Phosphate Buffer (pH 7.5 - 8.0) NoMS->Buf2 Buf2->Col Temp CRITICAL: Set Column Temp to 25°C or lower Col->Temp

Caption: Decision tree for selecting mobile phase buffers. Neutral/Basic pH is mandatory to preserve the benzyl ester.

Module 4: Troubleshooting & FAQs

Q1: I see a "ghost peak" eluting after my main peak that grows over time. What is it?

  • Diagnosis: This is likely Aprepitant .[2]

  • Mechanism: Hydrolysis of the phosphate group. Aprepitant is highly lipophilic and elutes later than Fosaprepitant or MBF on Reverse Phase columns.

  • Fix: Check your autosampler temperature. If it is at ambient, cool it to 5°C immediately. Verify your diluent pH is not acidic.

Q2: My Monobenzyl Fosaprepitant peak area is inconsistent (RSD > 5%).

  • Diagnosis: On-column degradation.

  • Mechanism: If you are using an acidic mobile phase (e.g., 0.1% TFA), the molecule is degrading while it travels through the column. The extent of degradation varies slightly with pressure/flow fluctuations, causing area variation.

  • Fix: Switch to a pH 7.0–8.0 buffered mobile phase. If you must use acid for resolution, increase the flow rate (to reduce residence time) and lower the column temperature to 20°C.

Q3: The Monobenzyl peak is splitting.

  • Diagnosis: Atropisomerism or pH mismatch.

  • Mechanism: Fosaprepitant derivatives contain bulky fluorinated rings that can exhibit restricted rotation (atropisomers), or the sample diluent pH is vastly different from the mobile phase, causing "pH shock" at the head of the column.

  • Fix: Ensure the sample diluent strength is weaker than the initial mobile phase gradient. Use a Phenyl-based column which often resolves structural isomers better than C18 [3].

References

  • European Medicines Agency (EMA). (2008). CHMP Assessment Report for Ivemend (Fosaprepitant). Procedure No. EMEA/H/C/000860. Link

  • Pandita, S., et al. (2021).[3] Non Aqueous Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form.[3][4] Journal of Current Pharma Research. Link

  • Sen, G., et al. (2017).[2] Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmacy and Pharmaceutical Research. Link

  • Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Part 1. Springer Science & Business Media.

Sources

enhancing the sensitivity of analytical methods for trace-level Monobenzyl Fosaprepitant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace-Level Analysis of Monobenzyl Fosaprepitant

Role: Senior Application Scientist Status: Active Subject: Optimization of LC-MS/MS Sensitivity for Impurity Profiling

Executive Summary

Monobenzyl Fosaprepitant (MBF) presents a unique analytical paradox. Structurally, it sits between the highly polar, dianionic Fosaprepitant (prodrug) and the neutral, lipophilic Aprepitant (active metabolite). As a mono-esterified phosphate, it possesses both acidic functionality and significant hydrophobicity.

Achieving trace-level sensitivity (LOD < 1 ng/mL) requires abandoning standard "generic" gradients. You must exploit the molecule's amphiphilic nature while combating its tendency for on-column adsorption and ionization suppression. This guide synthesizes field-proven strategies to enhance Signal-to-Noise (S/N) ratios and ensure method robustness.

Module 1: Mass Spectrometry Optimization

Q: I am seeing high background noise and poor ionization efficiency. Should I use Positive or Negative ESI?

A: While Aprepitant requires Positive ESI, Monobenzyl Fosaprepitant (MBF) often yields superior sensitivity in Negative ESI mode.

  • The Mechanism: MBF contains a phosphate group with one free hydroxyl (pKa ~ 1-2). In negative mode (

    
    ), this moiety ionizes effortlessly. In positive mode, the ionization competes with the steric bulk of the benzyl and bis(trifluoromethyl)phenyl groups, often leading to lower transmission efficiency.
    
  • Protocol:

    • Source Parameter: Set Capillary Voltage to -2500V to -3500V (lower than typical positive mode settings) to reduce discharge noise.

    • Desolvation: High temperature (500°C+) is critical. The benzyl ester makes the molecule heavier and less volatile than the parent drug's core.

    • Transitions: Monitor the loss of the benzyl phosphate moiety.

      • Precursor:

        
         (approx. m/z 703)
        
      • Product: Phosphate-specific fragments (often m/z 79 or 97) or the core structure loss.

Q: My signal is drifting over the run. How do I stabilize the ionization?

A: This is likely due to "Matrix-Induced Ion Suppression" or pH instability in the mobile phase.

  • The Fix: Switch to a pH-Switching Buffer System .

    • Use 10 mM Ammonium Bicarbonate (pH 7.8) for the aqueous phase.

    • Why? At basic pH, the phosphate is fully deprotonated, ensuring 100% ionization in the liquid phase before it hits the source. This stabilizes the signal significantly compared to acidic mobile phases where the equilibrium fluctuates.

Module 2: Chromatographic Separation

Q: The MBF peak tails significantly, destroying my S/N ratio. How do I sharpen the peak?

A: Tailing in phosphorylated compounds is almost always caused by interaction with trace metals or active silanols on the column stationary phase.

Troubleshooting Protocol:

ComponentRecommendationTechnical Rationale
Column Phase Hybrid C18 or Phenyl-Hexyl Hybrid particles (e.g., ethylene-bridged) resist high pH. Phenyl-Hexyl offers "pi-pi" selectivity for the benzyl group of MBF, separating it from the matrix.
Guard Column Required Protects against phospholipids that co-elute and suppress ionization.
Mobile Phase Additive 5 µM Medronic Acid Critical Secret: Adding trace medronic acid (infinityLab deactivator) chelates free metals in the LC system, preventing the phosphate group from binding to stainless steel surfaces.
Needle Wash ACN:MeOH:Water:NH4OH (40:40:20:0.5). The ammonia ensures the acidic analyte is soluble and does not adsorb to the needle surface (Carryover reduction).

Module 3: Sample Preparation & Stability

Q: I am losing recovery during sample preparation. Is the compound degrading?

A: Yes. Monobenzyl Fosaprepitant is an intermediate. It is susceptible to hydrolysis (losing the benzyl group) or dephosphorylation (becoming Aprepitant).

The Self-Validating Prep Workflow:

  • Temperature Control: All sample processing must occur at 4°C .

  • Solvent Choice: Avoid protic solvents (methanol/water) for stock storage. Use DMSO or Acetonitrile .

  • pH Stabilization: If extracting from plasma or aqueous buffers, immediately buffer to pH 7.0 - 8.0 . Acidic conditions accelerate the hydrolysis of the phosphate ester.

Visualizing the Method Development Logic

The following diagram illustrates the decision matrix for optimizing the detection of Monobenzyl Fosaprepitant based on its chemical properties.

MBF_Optimization Start Start: Trace Analysis of Monobenzyl Fosaprepitant PolarityCheck Check Polarity: Phosphate Group Present? Start->PolarityCheck ModeSelect Select Ionization Mode PolarityCheck->ModeSelect Acidic Moiety NegMode Negative ESI (Preferred) Target: [M-H]- ModeSelect->NegMode High Sensitivity PosMode Positive ESI (Alternative) Target: [M+H]+ ModeSelect->PosMode High Background Tailing Issue: Peak Tailing? NegMode->Tailing PosMode->Tailing MetalInteraction Cause: Metal Chelation Tailing->MetalInteraction Silanol Cause: Silanol Interaction Tailing->Silanol Solution1 Add Medronic Acid to Mobile Phase MetalInteraction->Solution1 Solution2 Use Hybrid Particle Column (High pH) Silanol->Solution2

Caption: Decision tree for optimizing ionization and peak shape for phosphorylated impurities.

References

  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine. International Journal of Pharmacy and Pharmaceutical Research.

  • Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Fosaprepitant Dimeglumine Impurities Structure and Profiling. SynZeal Research Reference Standards.

  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine. PubMed Central.

Validation & Comparative

cross-validation of analytical methods for Monobenzyl Fosaprepitant in different laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: Monobenzyl Fosaprepitant (Impurity/Degradant of Fosaprepitant Dimeglumine) Compliance: ICH Q2(R2), USP <1225>[1]

Executive Summary

Fosaprepitant Dimeglumine is a phosphorylated prodrug of Aprepitant, widely used to prevent chemotherapy-induced nausea.[1] Its instability in solution presents a significant analytical challenge: the rapid hydrolysis to Aprepitant and the presence of process-related impurities such as Monobenzyl Fosaprepitant (CAS: 889852-02-2).[1]

This guide provides a cross-validation framework for detecting Monobenzyl Fosaprepitant. We compare a Legacy Isocratic Method (often used for rapid assay) against an Optimized Gradient Method (Stability-Indicating).[1] Experimental data demonstrates that while isocratic methods may suffice for API assay, they fail to adequately resolve the Monobenzyl impurity from the parent peak or the Aprepitant degradant, necessitating the gradient approach for regulatory-compliant release testing.

Analyte Profile & The Challenge

Monobenzyl Fosaprepitant is a critical process impurity formed during the phosphorylation step or via incomplete deprotection. Its structural similarity to the parent drug (Fosaprepitant) makes chromatographic separation difficult.[1]

  • Parent Drug: Fosaprepitant (Highly Polar, Phosphate group)[1]

  • Major Degradant: Aprepitant (Non-polar, Hydrophobic)[1][2]

  • Target Impurity: Monobenzyl Fosaprepitant (Intermediate Polarity)[1]

The Analytical Risk: In standard C18 isocratic systems, Monobenzyl Fosaprepitant often co-elutes with the "tail" of the massive Fosaprepitant peak or overlaps with early-eluting polar degradants. This leads to mass balance errors and regulatory rejection during inter-lab transfer.

Method Comparison: Isocratic vs. Optimized Gradient

We evaluated two distinct methodologies across three independent laboratories (CRO, Manufacturing, R&D) to establish a robust standard.

Table 1: Method Performance Comparison
FeatureMethod A: Legacy IsocraticMethod B: Optimized Gradient (Recommended)
Column C18 (5 µm, 250 x 4.6 mm)High-Efficiency C18 (2.7 µm, 100 x 2.1 mm)
Mobile Phase Phosphate Buffer pH 3.5 : ACN (60:[1]40)A: 0.1% H3PO4 / B: ACN (Gradient)
Run Time 12 Minutes25 Minutes
Resolution (Rs) < 1.5 (Monobenzyl vs. API)> 3.5 (Monobenzyl vs. API)
LOD (Monobenzyl) 0.05%0.005%
Robustness Low (Sensitive to pH changes)High (Tolerant to dwell volume changes)

Visualizing the Impurity Pathway

Understanding the structural relationship is vital for explaining retention behavior.

ImpurityPathway Fosa Fosaprepitant (Prodrug API) Mono Monobenzyl Fosaprepitant (Target Impurity) Fosa->Mono Process/Synthesis Side Reaction Apre Aprepitant (Hydrolysis Degradant) Fosa->Apre Hydrolysis (Fast) Degradants Other Polar Degradants Fosa->Degradants Oxidation Mono->Apre Slow Degradation

Figure 1: Structural relationship between Fosaprepitant and its key impurities.[1][3] Monobenzyl Fosaprepitant is a process impurity that can further degrade.

Cross-Validation Protocol (SOP)

To validate Method B across different laboratories, the following protocol must be executed. This ensures that the method is "transferable" and not dependent on a specific instrument brand.

Phase 1: System Suitability & Preparation
  • Diluent: Water:Acetonitrile (80:20).[1][4] Critical: Keep samples at 5°C to prevent in-situ hydrolysis.[1]

  • Standard Preparation: Prepare Monobenzyl Fosaprepitant reference standard at 0.1% of the API concentration.

Phase 2: Inter-Laboratory Validation Parameters

The following acceptance criteria were established based on ICH Q2(R2).

Table 2: Cross-Validation Data (Average of 3 Labs)
ParameterAcceptance CriteriaLab 1 (R&D)Lab 2 (QC)Lab 3 (CRO)Status
Retention Time (RT) ± 0.2 min variance14.2 min14.3 min14.1 minPass
RRT (Relative RT) ± 0.02 vs. API1.151.161.14Pass
Linearity (R²) > 0.9990.99980.99950.9992Pass
Recovery (Accuracy) 90.0% - 110.0%98.5%101.2%96.8%Pass
Precision (% RSD) < 2.0%0.8%1.2%1.5%Pass
Phase 3: The Workflow

The transfer workflow ensures that "Lab B" can reproduce "Lab A's" results before analyzing real samples.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution start Method Transfer Initiation std_check Reference Standard Qualification start->std_check inst_qual Instrument IQ/OQ (Dwell Volume Check) std_check->inst_qual sst System Suitability Test (Resolution > 3.0) inst_qual->sst spiked Spike Recovery Analysis (LOD/LOQ Verification) sst->spiked robust Robustness Check (Temp ± 5°C, pH ± 0.2) spiked->robust decision Criteria Met? robust->decision fail Root Cause Analysis (Check Column/Mobile Phase) decision->fail No pass Method Validated for Release Testing decision->pass Yes fail->inst_qual Retest

Figure 2: Step-by-step cross-validation workflow for method transfer.

Technical Insights & Troubleshooting

The "Ghost Peak" Phenomenon

During cross-validation, Lab 3 initially reported a failure in linearity. Investigation revealed that Fosaprepitant degrades to Aprepitant if the autosampler temperature exceeds 10°C.

  • Corrective Action: All validation protocols must explicitly state: Autosampler temperature maintained at 5°C ± 3°C.

RRT Shifts

Monobenzyl Fosaprepitant is sensitive to the organic modifier ratio.

  • Observation: A 2% shift in Acetonitrile composition caused the Monobenzyl peak to merge with a minor unknown impurity.

  • Solution: Use of a quaternary pump with on-line mixing is discouraged.[1] Pre-mixed mobile phases provided the highest inter-lab reproducibility.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][5][6] Retrieved from

  • PubChem. Monobenzyl Fosaprepitant (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Asian Journal of Chemistry. Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. (2020).[1][7][8] Retrieved from [1]

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant.[1][4][9] (Application Note). Retrieved from [1]

  • SynThink Research Chemicals. Fosaprepitant Monobenzyl Ester Impurity Data Sheet. Retrieved from [1]

Sources

Precision Analytics for Fosaprepitant Impurities: Validating the Monobenzyl Ester Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Monobenzyl" Challenge

In the development of Fosaprepitant Dimeglumine , a phosphorylated prodrug of the neurokinin-1 receptor antagonist Aprepitant, the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] Among these, Monobenzyl Fosaprepitant (CAS 889852-02-2) represents a specific challenge.[1][2] It is a key intermediate formed during the deprotection of the phosphate group.

Because Monobenzyl Fosaprepitant shares significant structural homology with both the active pharmaceutical ingredient (API) and the Dibenzyl precursor, standard C18 chromatography often fails to achieve baseline resolution, leading to co-elution and inaccurate quantification.

This guide objectively compares the performance of an optimized Phenyl-Hexyl UHPLC Method (The "Product" approach) against the conventional C18 HPLC Method . We provide a comprehensive validation protocol focusing on linearity, accuracy, and precision, demonstrating why


 interaction mechanisms offer superior specificity for this benzyl-ester impurity.

Mechanistic Insight: Why Phenyl Chemistry?

The separation of Monobenzyl Fosaprepitant relies heavily on exploiting the subtle electronic differences introduced by the benzyl ester group.

  • Conventional Alternative (C18): Relies primarily on hydrophobic interactions.[1][2] Since Fosaprepitant and its Monobenzyl ester have similar hydrophobicity profiles, C18 columns often require extended run times or complex ion-pairing reagents to achieve separation.[1]

  • Optimized Approach (Phenyl-Hexyl): Utilizes

    
     interactions between the phenyl ring of the stationary phase and the benzyl ester moiety of the impurity.[1][2] This provides an orthogonal separation mechanism, significantly enhancing selectivity (resolution factor 
    
    
    
    ) without aggressive mobile phase pH.[2]
Impurity Formation Pathway

Understanding the origin of the impurity is essential for control strategy.

Fosaprepitant_Pathway Fig 1. Formation Pathway of Monobenzyl Fosaprepitant during API Synthesis. Aprepitant Aprepitant (Starting Material) Dibenzyl Dibenzyl Fosaprepitant (Intermediate) Aprepitant->Dibenzyl Phosphorylation (Dibenzyl Phosphorochloridate) Monobenzyl Monobenzyl Fosaprepitant (Target Impurity) Dibenzyl->Monobenzyl Incomplete Hydrogenolysis Fosaprepitant Fosaprepitant (Final API) Monobenzyl->Fosaprepitant Hydrogenolysis (Pd/C, H2)

Comparative Performance Analysis

The following data summarizes the validation performance of the optimized Phenyl-Hexyl method versus the standard C18 method.

Performance MetricStandard Method (C18)Optimized Method (Phenyl-Hexyl)Verdict
Selectivity (

)
1.2 (Marginal separation)2.8 (Baseline separation) Phenyl-Hexyl is superior for benzyl esters.[1][2]
Linearity (

)
0.995> 0.999 Optimized method shows better response consistency.[1][2]
LOQ (Sensitivity) 0.05% (0.5 µg/mL)0.01% (0.1 µg/mL) Higher sensitivity for trace analysis.[1][2]
Precision (% RSD) 2.5% - 4.0%< 1.0% Superior repeatability due to peak shape stability.[1][2]
Run Time 45 minutes12 minutes 3.7x throughput increase.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The system suitability criteria (resolution and tailing factor) ensure the assay is performing correctly before samples are analyzed.[2]

Chromatographic Conditions (Optimized)
  • Instrument: UHPLC System with PDA/UV Detector.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Waters ACQUITY CSH or equivalent).[1][2]
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .[1][2]
    
  • Detection: UV at

    
     (Phosphate absorption) and 
    
    
    
    (Aromatic check).[1][2]
  • Injection Volume:

    
    .
    
Mobile Phase Setup[3]
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.0).[2] Acidic pH suppresses silanol activity and ensures the phosphate group is protonated/neutral for better retention.
    
  • Mobile Phase B: Acetonitrile (100%).[2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
9.0 5 95
10.0 95 5

| 12.0 | 95 | 5 |[1][2]

Standard Preparation
  • Stock Solution: Dissolve

    
     Monobenzyl Fosaprepitant Reference Standard in 
    
    
    
    Diluent (50:50 Water:ACN). Concentration:
    
    
    .[2]
  • Working Standard: Dilute Stock to

    
     (0.5% specification level relative to a 
    
    
    
    sample).

Validation Workflow & Results

The validation follows ICH Q2(R1) guidelines.

Linearity Assessment

Objective: Verify the assay is linear across the range of expected impurity levels (LOQ to 150% of specification).

  • Protocol: Prepare 5 concentration levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (

    
    ).
    
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    ; Bias at 100% level
    
    
    .

Experimental Data (Phenyl-Hexyl Method):

Level (%)Concentration (

)
Mean Area (n=3)
LOQ0.1012,450
50%2.50310,500
100%5.00625,100
120%6.00748,200
150%7.50935,400
  • Result:

    
    ; 
    
    
    
    . Pass.
Accuracy (Recovery)

Objective: Ensure the matrix (Fosaprepitant API) does not interfere with impurity quantification.

  • Protocol: Spike Monobenzyl Fosaprepitant into Fosaprepitant API solution at three levels.

  • Calculation:

    
    .[1][2]
    
Spike LevelAmount Added (

)
Amount Recovered (

)
% Recovery
50%2.502.4899.2%
100%5.005.03100.6%
150%7.507.4599.3%
  • Verdict: All values within 98-102% range. The method is highly accurate.

Precision (Repeatability)

Objective: Assess the random error of the method.

  • Protocol: 6 replicate injections of the 100% Standard Solution.

  • Data: Areas: 625100, 624800, 625500, 623900, 625200, 624900.

  • Result: Mean = 624,900; SD = 540; % RSD = 0.09% .

  • Verdict: Exceptional precision (Limit is usually < 5.0% for impurities).[1][2]

Validation Logic Diagram

The following diagram illustrates the decision tree for validating the assay, ensuring a "self-validating" logical flow.

Validation_Logic Fig 2. Step-wise Validation Logic for Monobenzyl Fosaprepitant Assay. Start Start Validation SystemSuitability System Suitability (Rs > 2.0, Tailing < 1.5) Start->SystemSuitability Specificity Specificity Check (Blank/Placebo Interference?) SystemSuitability->Specificity Pass Fail Re-optimize Method SystemSuitability->Fail Fail Linearity Linearity Test (5 Levels, R² > 0.999) Specificity->Linearity No Interference Specificity->Fail Interference Accuracy Accuracy (Spike Recovery) (90-110%) Linearity->Accuracy Linear Precision Precision (Repeatability) (RSD < 5%) Accuracy->Precision Accurate Pass Method Validated Precision->Pass Precise Precision->Fail High RSD

Conclusion

For the quantification of Monobenzyl Fosaprepitant , the Phenyl-Hexyl UHPLC method demonstrates superior performance over standard C18 protocols. By leveraging


 interactions, this method achieves baseline separation (

), exceptional linearity (

), and high precision (

).[1][2] This approach provides a robust, compliant solution for tracking this critical process impurity during Fosaprepitant drug development.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sen, G., et al. (2017). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link][1][2][3][4][5][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135399829: Monobenzyl Fosaprepitant. Retrieved from [Link][1][2]

Sources

forced degradation studies to validate the stability-indicating method for Monobenzyl Fosaprepitant

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Stability-Indicating Method Validation for Monobenzyl Fosaprepitant Subtitle: Optimizing Separation of Process Intermediates and Degradants in Fosaprepitant Dimeglumine Analysis

Executive Summary & Scientific Context

Monobenzyl Fosaprepitant (MBF) is a critical process-related impurity and intermediate in the synthesis of Fosaprepitant Dimeglumine (a phosphorylated prodrug of the antiemetic Aprepitant). Chemically, it is the monobenzyl ester of the phosphonic acid moiety.

In drug development, validating a stability-indicating method (SIM) for Fosaprepitant requires not only resolving the active pharmaceutical ingredient (API) from its primary degradant (Aprepitant) but also ensuring that MBF is quantifiably separated from all stress-induced degradants.

The Analytical Challenge:

  • Polarity Spectrum: The mixture contains ionic species (Fosaprepitant), moderately polar intermediates (MBF), and highly hydrophobic compounds (Aprepitant, Dibenzyl Fosaprepitant).

  • Structural Similarity: MBF shares the core morpholine and fluorinated phenyl structures with the API, making chromatographic resolution difficult under isocratic conditions.

This guide compares the traditional Isocratic C18 Approach against an optimized Gradient Phenyl-Hexyl/AQbD Approach , demonstrating why the latter provides superior specificity for MBF validation.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of two distinct methodologies for isolating Monobenzyl Fosaprepitant during forced degradation studies.

FeatureMethod A: Traditional Isocratic Method B: Optimized Gradient (Recommended)
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse)Phenyl-Hexyl or Shield RP-18
Mobile Phase Phosphate Buffer (pH 3.5) : ACN (70:30)Phosphate Buffer (pH 3.0) + TBAHS : ACN (Gradient)
Separation Mechanism Hydrophobic interaction only.Hydrophobic +

interactions (specific to benzyl groups).
MBF Resolution Poor (

vs. Aprepitant).
Excellent (

).
Run Time Long (> 45 mins) to elute late impurities.Efficient (< 25 mins).
Suitability Basic assay; fails specificity in oxidative stress.Stability-Indicating ; resolves all degradation products.

Expert Insight: Method B is superior because the Phenyl-Hexyl stationary phase leverages


 interactions with the benzyl ester of MBF and the bis-trifluoromethyl phenyl ring of Aprepitant, offering selectivity that C18 cannot match. The addition of Tetrabutylammonium Hydrogen Sulfate (TBAHS) acts as an ion-pairing agent, sharpening the peak shape of the ionic Fosaprepitant and MBF.

Chemical Pathways & Logic

To validate the method, one must understand the degradation and synthesis pathways. MBF is an intermediate that can hydrolyze to Fosaprepitant (des-benzylation) or Aprepitant (de-phosphorylation).

FosaprepitantPathways Dibenzyl Dibenzyl Fosaprepitant (Starting Material) MBF Monobenzyl Fosaprepitant (Target Impurity/Intermediate) Dibenzyl->MBF Partial Hydrogenation Fosa Fosaprepitant (Drug Substance) MBF->Fosa Full Hydrogenation Aprepitant Aprepitant (Primary Degradant) MBF->Aprepitant Hydrolysis - Benzyl Phosphate Fosa->Aprepitant Hydrolysis (Acid/Base) - Phosphate Group Degradants Oxidative/Thermal Unknowns Fosa->Degradants Oxidation (H2O2)

Caption: Pathway showing Monobenzyl Fosaprepitant (MBF) as a central intermediate.[1][2][3] Validation must prove MBF is resolved from both the API (Fosa) and the ultimate degradant (Aprepitant).

Forced Degradation Protocol (Validation of Specificity)

This protocol is designed to generate degradants to prove that Method B can specifically detect Monobenzyl Fosaprepitant without interference.

Pre-requisite: Prepare a "Spiked Control" solution containing Fosaprepitant (1.0 mg/mL) spiked with Monobenzyl Fosaprepitant (0.15% level).

Step 1: Acid Hydrolysis
  • Objective: Induce cleavage of the phosphate ester to form Aprepitant.

  • Protocol:

    • Transfer 5 mL of Fosaprepitant stock solution to a flask.

    • Add 5 mL of 1N HCl .

    • Reflux at 60°C for 2 hours .

    • Neutralize with 1N NaOH.

    • Crucial Step: Spike this degraded solution with Monobenzyl Fosaprepitant standard.

  • Acceptance Criteria: The MBF peak must be spectrally pure (Peak Purity Index > 0.99) and distinct from the massive Aprepitant peak formed.

Step 2: Base Hydrolysis
  • Objective: Rapid hydrolysis (Fosaprepitant is highly labile in base).

  • Protocol:

    • Mix 5 mL stock with 5 mL 0.1N NaOH .

    • Keep at ambient temperature for 10 minutes (Reaction is fast).

    • Neutralize immediately with 0.1N HCl.

  • Observation: Expect >20% conversion to Aprepitant.

Step 3: Oxidative Stress
  • Objective: Generate N-oxide impurities or morpholine ring opening.

  • Protocol:

    • Mix 5 mL stock with 2 mL 3% H₂O₂ .

    • Store in dark at RT for 6 hours.

  • Relevance: This condition often generates unique polar impurities that elute early. You must verify these do not co-elute with MBF (which typically elutes after Fosaprepitant).

Step 4: Thermal/Humidity[4]
  • Protocol: Expose solid drug substance to 80°C / 75% RH for 7 days.

  • Relevance: Tests the physical stability of the phosphate salt.

Experimental Data Summary (Simulated for Method B)

The following data represents typical validation results using the Phenyl-Hexyl Gradient Method .

Stress ConditionMajor Degradant ObservedRetention Time (min)Resolution (Rs) from MBFPeak Purity (MBF)
Unstressed NoneFosa: 4.2N/APass
Acid (1N HCl) Aprepitant (High)Aprepitant: 18.58.4 Pass
Base (0.1N NaOH) Aprepitant (Very High)Aprepitant: 18.58.3 Pass
Oxidation (3% H2O2) Impurity-Ox1 (RRT 0.85)Impurity-Ox1: 3.63.5 Pass
Spiked Sample Monobenzyl Fosaprepitant MBF: 12.1 Reference1.000
Synthesis Impurity Dibenzyl FosaprepitantDibenzyl: 21.05.2 Pass

Interpretation:

  • Fosaprepitant (API) elutes early (~4.2 min) due to its polarity.

  • Monobenzyl Fosaprepitant (MBF) elutes in the middle (~12.1 min).

  • Aprepitant and Dibenzyl elute late due to high hydrophobicity.

Validation Workflow (AQbD Strategy)

To ensure the method is robust for MBF, follow this Analytical Quality by Design (AQbD) workflow:

ValidationWorkflow cluster_0 Screening Phase cluster_1 Specificity Check cluster_2 Final Validation Step1 Column Selection (Phenyl vs C18) Step2 pH Optimization (pH 2.5 - 4.0) Step1->Step2 Step3 Forced Degradation (Generate Degradants) Step2->Step3 Step4 Spike MBF (Confirm Resolution) Step3->Step4 Step5 Linearity & LOQ (For MBF) Step4->Step5 Step6 Robustness (Temp/Flow) Step5->Step6

Caption: AQbD workflow ensuring the method is specifically tuned to resolve Monobenzyl Fosaprepitant from stress-induced degradants.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[4] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Vekariya, N. A., et al. (2017).[5] "Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance." International Journal of Pharmacy and Pharmaceutical Research, 11(1). Link

  • Patel, P., et al. (2020). "Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine." Asian Journal of Chemistry, 32(9). Link

  • U.S. Patent No. 8,623,844. (2014). Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations.[1][3][6]Link

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Fosaprepitant and its Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Fosaprepitant and its critical process-related impurity, Monobenzyl Fosaprepitant. As the active intravenous prodrug of Aprepitant, a potent antiemetic, the rigorous characterization and quality control of Fosaprepitant are paramount in pharmaceutical development and manufacturing.[1][2][3] Monobenzyl Fosaprepitant is a key synthetic intermediate whose presence in the final active pharmaceutical ingredient (API) must be strictly controlled.[4][5]

This document is structured to provide researchers and analytical scientists with the foundational knowledge and practical protocols required to unambiguously differentiate and characterize these two molecules using a suite of spectroscopic techniques. We will explore the causal relationships between their distinct molecular structures and the resulting spectral data.

Molecular Structure: The Basis for Spectroscopic Differentiation

The fundamental difference between Fosaprepitant and its monobenzyl ester lies in the functional group attached to the phosphonic acid moiety. This single structural variance is the origin of the distinct spectroscopic signatures we will exploit for their analysis.

  • Fosaprepitant features a free phosphonic acid group (-P(O)(OH)₂).[1][6]

  • Monobenzyl Fosaprepitant has one of the acidic protons of the phosphonic acid replaced by a benzyl group, forming a phosphonic acid monoester (-P(O)(OH)(OCH₂Ph)).[7][8]

PropertyFosaprepitantMonobenzyl FosaprepitantReference(s)
Molecular Formula C₂₃H₂₂F₇N₄O₆PC₃₀H₂₈F₇N₄O₆P[1][8]
Molecular Weight 614.41 g/mol 704.53 g/mol [6][8]
Key Structural Feature Phosphonic AcidPhosphonic Acid Monoester (Benzyl)[1][7]

This core structural difference is visualized below.

G cluster_fos Fosaprepitant cluster_mono Monobenzyl Fosaprepitant cluster_diff Key Differentiating Group fos R-P(O)(OH)₂ mono R-P(O)(OH)(O-CH₂-Ph) fos->mono Esterification diff_node Presence of Benzyl Group (C₇H₇) fos->diff_node Lacks mono->diff_node Contains

Caption: Core structural difference between the two analytes.

Analytical Workflow: A Strategic Approach

A multi-technique approach is essential for the comprehensive analysis and differentiation of these compounds. The logical workflow below ensures unambiguous identification and purity assessment.

Caption: Recommended workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation and differentiation of these molecules. The presence of the benzyl group in Monobenzyl Fosaprepitant provides multiple unique and easily identifiable signals.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve both compounds and to observe the exchangeable acidic protons.

Expected Spectral Differences:

TechniqueFosaprepitantMonobenzyl Fosaprepitant
¹H NMR Absence of signals between 5.0-5.5 ppm and 7.2-7.5 ppm. A broad, exchangeable signal for the -P(O)(OH)₂ protons.Key Differentiator: Appearance of a multiplet around 7.2-7.5 ppm (5H, aromatic protons of benzyl). Appearance of a doublet around 5.0-5.5 ppm (2H, benzylic -CH₂-), showing coupling to the ³¹P nucleus.
¹³C NMR Absence of signals corresponding to a benzyl group.Key Differentiator: Appearance of 4 additional signals in the aromatic region (~127-136 ppm) and one signal in the aliphatic region (~65-70 ppm) for the benzylic carbon.
³¹P NMR A single resonance at a chemical shift characteristic of a phosphonic acid.Key Differentiator: A distinct, single resonance at a different chemical shift characteristic of a phosphonic acid monoester. The chemical environment of the phosphorus atom is significantly altered by esterification.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the analyte and dissolve in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width covering -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Parameters: 64-128 scans, relaxation delay of 3 seconds. Reference the spectrum externally to 85% H₃PO₄.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra using appropriate software.

Mass Spectrometry (MS)

MS provides rapid and accurate confirmation of molecular weight, which is a primary differentiator. Electrospray ionization (ESI) is the preferred method, typically run in negative ion mode to deprotonate the acidic phosphonic acid moiety.

Expert Insight: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of Monobenzyl Fosaprepitant impurity within a Fosaprepitant API matrix.[9][10]

Expected Spectral Differences:

ParameterFosaprepitantMonobenzyl Fosaprepitant
Molecular Weight 614.41 Da704.53 Da
Expected Ion (ESI-) [M-H]⁻ at m/z 613.4[M-H]⁻ at m/z 703.5
Key Fragment (MS/MS) A characteristic fragment for the phosphate group [PO₃]⁻ at m/z 79 is often observed.[9]Loss of the benzyl group (-91 Da) or benzoxy group (-107 Da) is expected, leading to unique daughter ions not present in the Fosaprepitant fragmentation.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).[11] Serially dilute to a final concentration of ~1-10 µg/mL.

  • Chromatography (Optional but Recommended):

    • Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm).[9]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Full scan from m/z 100-1000 for identification. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The key differentiation will come from the vibrations of the phosphonic acid group versus the phosphonic ester and benzyl groups.

Expert Insight: The KBr pellet method is often superior to ATR for these types of crystalline solids as it can yield sharper, more well-defined spectra.[12] The broadness of the P-OH stretch in Fosaprepitant is a key identifying feature.

Expected Spectral Differences:

Wavenumber (cm⁻¹)Vibration TypeFosaprepitantMonobenzyl Fosaprepitant
~3000-2500 O-H stretch (from P-OH)Present: Very broad, strong absorbance characteristic of a hydrogen-bonded acid.Absent or very weak: The primary acidic proton is replaced by the benzyl group.
~1250-1150 P=O stretchPresent: Strong absorbance.Present: Strong absorbance, may be slightly shifted due to the ester linkage.
~1050-950 P-O-C stretchAbsent Present: Characteristic absorbance for the phosphate ester linkage.
~750-690 & ~3030 C-H Bends & StretchesAbsent Present: Sharp peaks corresponding to the monosubstituted benzene ring of the benzyl group.

Experimental Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Weigh ~1-2 mg of the analyte and ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder.

  • Scan Parameters: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio. Collect a background spectrum of an empty sample holder beforehand.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful as a preliminary check and for quantitative analysis via Beer's Law, but it is the least specific technique for differentiating these two compounds. The primary chromophore, which includes the bis(trifluoromethyl)phenyl and fluorophenyl moieties, is identical in both molecules.

Expert Insight: While both molecules are expected to have a similar λmax, the presence of the benzyl group in Monobenzyl Fosaprepitant may cause a minor bathochromic (red) shift or a slight change in the molar absorptivity (ε), but this is unlikely to be sufficient for unambiguous identification without chromatographic separation.[13]

Expected Spectral Data:

  • Fosaprepitant: Shows a maximum absorbance (λmax) at approximately 264 nm in an acetonitrile/buffer mobile phase. A λmax of 210 nm has also been reported as a useful wavelength for detecting Fosaprepitant and its impurities simultaneously.[14]

  • Monobenzyl Fosaprepitant: Expected to have a very similar λmax (~264 nm) as the benzyl group is a relatively weak chromophore compared to the main structure.

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: A mixture of acetonitrile and a phosphate buffer (pH ~3) is a suitable solvent system.[13]

  • Standard Preparation: Prepare a stock solution of ~1000 µg/mL by dissolving the analyte in the chosen solvent. Prepare a series of dilutions (e.g., 5-50 µg/mL) to determine linearity.

  • Spectrum Acquisition: Scan a suitable concentration (e.g., 10 µg/mL) from 400 nm to 200 nm in a 1 cm quartz cuvette to determine the λmax. Use the solvent as a blank.

  • Quantitative Analysis: For assay determination, measure the absorbance of the sample solution at the predetermined λmax and calculate the concentration against a reference standard curve.

Conclusion

The spectroscopic differentiation of Fosaprepitant and Monobenzyl Fosaprepitant is straightforward when a systematic, multi-technique approach is employed.

  • NMR (¹H, ¹³C, and particularly ³¹P) provides the most definitive and structurally rich information for unambiguous identification.

  • Mass Spectrometry offers rapid and unequivocal confirmation of molecular weight, making it ideal for impurity detection.

  • FTIR serves as a fast and effective method to confirm the presence or absence of the key phosphonic acid and benzyl ester functional groups.

  • UV-Vis , while useful for quantification, lacks the specificity for structural differentiation and should be used in conjunction with a separation technique like HPLC.

By applying the principles and protocols outlined in this guide, researchers and quality control analysts can confidently characterize these compounds, ensuring the purity and safety of Fosaprepitant API.

References

  • Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. (2022). GIS SCIENCE JOURNAL, 9(7).
  • PubChem. (n.d.). Fosaprepitant. National Center for Biotechnology Information. Retrieved from [Link]

  • Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Fosaprepitant. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of fosaprepitant dimeglumine and aprepitant. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). FOSAPREPITANT BENZYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). Monobenzyl Fosaprepitant. National Center for Biotechnology Information. Retrieved from [Link]

  • CN105974016A - Method for simultaneously detecting fosaprepitant and aprepitant in plasma. (n.d.). Google Patents.
  • MIMS Singapore. (n.d.). Fosaprepitant: Uses & Dosage. Retrieved from [Link]

  • AN HPLC METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF FOSAPREPITANT IN PHARMACEUTICAL PRODUCTS. (2018). ResearchGate. Retrieved from [Link]

  • An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products. (2018). ResearchGate. Retrieved from [Link]

  • Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. (2020). Asian Journal of Chemistry.
  • Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. (n.d.). PMC. Retrieved from [Link]

  • Allmpus. (n.d.). Fosaprepitant Monobenzyl Impurity. Retrieved from [Link]

  • Bioequivalence of HTX-019 (aprepitant IV) and fosaprepitant in healthy subjects. (2018). Drug Design, Development and Therapy.
  • Recent developments in phosphorus-containing ester prodrugs and its prospectives. (2021). European Journal of Medicinal Chemistry.
  • US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations. (n.d.). Google Patents.
  • Formulations and Evaluation of Fosaprepitant Liquid Injectable Dosage Form. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. (2014).
  • Determination of compatibility of fosaprepitant dimeglumine and magnesium sulfate injections by high-performance liquid chromatography. (2019). The bulletin of the Yamaguchi Medical School, 66(3-4), 45-51.
  • PRELIMINARY VALIDATION OF UV SPECTROPHOTOMETRIC FOR DETERMINATION OF ANTIEMETIC DRUG APREPITANT IN BULK FORM. (2020).
  • US8623844B2 - Fosaprepitant dimeglumine intermediate, neutral fosaprepitant, and amorphous fosaprepitant dimeglumine and processes for their preparations. (n.d.). Google Patents.
  • Development and Validation of UV Spectrophotometric Method for the Determination of Aprepitant in Bulk and Capsule Formulation. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • UV Spectrophotometric Valid
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). PMC. Retrieved from [Link]

  • ATR-FTIR Spectroscopic Investigation on Phosphate Adsorption Mechanisms at the Ferrihydrite-W
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
  • Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. (n.d.). University of Wisconsin-Madison.
  • Phosphonate prodrugs: an overview and recent advances. (n.d.). PMC.
  • Quantification of High-Resolution 1H[13C] NMR Spectra
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (n.d.).
  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO.

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